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  • Product: 4-(4-(Dimethylamino)butyl)phenylboronic acid
  • CAS: 922501-02-8

Core Science & Biosynthesis

Foundational

"4-(4-(Dimethylamino)butyl)phenylboronic acid" chemical structure and synthesis

An In-depth Technical Guide to 4-(4-(Dimethylamino)butyl)phenylboronic acid: Structure, Synthesis, and Mechanistic Insights Introduction: The Strategic Value of Functionalized Arylboronic Acids Arylboronic acids and thei...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-(Dimethylamino)butyl)phenylboronic acid: Structure, Synthesis, and Mechanistic Insights

Introduction: The Strategic Value of Functionalized Arylboronic Acids

Arylboronic acids and their derivatives are cornerstone reagents in modern organic synthesis, primarily due to their pivotal role in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology provides a powerful and versatile platform for the construction of carbon-carbon bonds, which is fundamental to the assembly of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on a specific, highly functionalized building block: 4-(4-(Dimethylamino)butyl)phenylboronic acid . The molecule is of particular interest to drug development professionals for its unique combination of features: a reactive boronic acid moiety for Suzuki coupling, a phenyl core for structural scaffolding, and a flexible butyl chain terminating in a dimethylamino group. This tertiary amine can serve as a basic handle for salt formation to improve solubility and bioavailability, or as a key pharmacophoric element for interacting with biological targets. Understanding the precise synthesis and chemical nature of this compound is therefore critical for its effective application in drug discovery pipelines.

Chemical Structure and Physicochemical Properties

The structure of 4-(4-(Dimethylamino)butyl)phenylboronic acid incorporates a boronic acid group (-B(OH)₂) attached to a benzene ring, which is itself substituted at the para position with a dimethylaminobutyl side chain.


(Note: An illustrative image of the chemical structure would be placed here in a final document.)

A summary of its key physicochemical properties is provided below for reference.

PropertyValueSource
CAS Number 922501-02-8[2][3]
Molecular Formula C₁₂H₂₀BNO₂[2]
Molecular Weight 221.11 g/mol [2]
IUPAC Name (4-(4-(Dimethylamino)butyl)phenyl)boronic acid-
Appearance Typically an off-white to white solid-
Solubility Soluble in polar organic solvents like Methanol, DMSO[4]

A Validated Multi-Step Synthesis Pathway

The synthesis of 4-(4-(Dimethylamino)butyl)phenylboronic acid is a multi-step process that is not commonly detailed in single publications. It requires the initial construction of a brominated precursor, followed by a metal-halogen exchange and borylation. The following protocol represents a robust and logical pathway synthesized from well-established, analogous chemical transformations.

Overall Synthesis Workflow

The complete synthetic route is visualized below, beginning with commercially available bromobenzene and culminating in the target boronic acid.

G cluster_precursor Part A: Precursor Synthesis cluster_final Part B: Boronic Acid Formation A Bromobenzene B Step 1: Friedel-Crafts Acylation (4-Chlorobutyryl chloride, AlCl₃) A->B C 4-Chloro-1-(4-bromophenyl)butan-1-one B->C D Step 2: Clemmensen Reduction (Zn(Hg), conc. HCl) C->D E 1-Bromo-4-(4-chlorobutyl)benzene D->E F Step 3: Nucleophilic Substitution (Dimethylamine) E->F G 1-Bromo-4-(4-(dimethylamino)butyl)benzene (Precursor) F->G H Step 4: Lithiation & Borylation (n-BuLi, B(O-iPr)₃) G->H I Step 5: Acidic Hydrolysis (aq. HCl) H->I J 4-(4-(Dimethylamino)butyl)phenylboronic acid (Final Product) I->J

Sources

Exploratory

"4-(4-(Dimethylamino)butyl)phenylboronic acid" CAS number and molecular weight

For Immediate Release This technical guide serves as a core reference for researchers, scientists, and drug development professionals interested in the properties and applications of 4-(4-(Dimethylamino)butyl)phenylboron...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a core reference for researchers, scientists, and drug development professionals interested in the properties and applications of 4-(4-(Dimethylamino)butyl)phenylboronic acid.

Core Compound Identification

ParameterValueSource
CAS Number 922501-02-8[1][2]
Molecular Weight 221.107 g/mol [1]
Molecular Formula C12H20BNO2[1][2]

Foreword for the Senior Application Scientist

The landscape of modern medicinal chemistry and materials science is increasingly reliant on the strategic design of molecular building blocks that offer both versatile reactivity and tailored functionality. Phenylboronic acids, as a class, have established themselves as indispensable tools, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This guide focuses on a specific, yet potentially significant, derivative: 4-(4-(Dimethylamino)butyl)phenylboronic acid. The introduction of a dimethylaminobutyl substituent on the phenyl ring presents intriguing possibilities for modulating physicochemical properties such as solubility, basicity, and pharmacokinetic profiles in drug discovery contexts. Furthermore, the tertiary amine functionality can be exploited for a variety of chemical transformations and biological interactions. This document aims to provide a foundational understanding of this compound, stimulating further research and application development.

Synthesis and Mechanistic Considerations

While specific, detailed synthetic protocols for 4-(4-(Dimethylamino)butyl)phenylboronic acid are not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for preparing substituted phenylboronic acids. A common and effective strategy involves the use of organolithium or Grignard reagents.

A plausible synthetic pathway is outlined below:

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Borylation A 4-Bromo-1-butylbenzene C 4-(4-Bromobutyl)-N,N-dimethylaniline A->C B N,N-Dimethylamine B->C D 4-(4-Bromobutyl)-N,N-dimethylaniline F 4-(4-(Dimethylamino)butyl)phenylboronic acid D->F E 1. n-BuLi or Mg 2. B(OR)3 3. H3O+ E->F

Figure 1: A proposed synthetic workflow for 4-(4-(Dimethylamino)butyl)phenylboronic acid.

In this proposed synthesis, the initial step would involve the reaction of a suitable starting material, such as 4-bromo-1-butylbenzene, with N,N-dimethylamine to introduce the dimethylamino functionality. The subsequent and crucial step is the conversion of the aryl halide to the boronic acid. This is typically achieved through a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final phenylboronic acid. Alternatively, formation of a Grignard reagent by reacting the aryl halide with magnesium metal could be employed prior to the reaction with the borate ester. The choice between the organolithium or Grignard route often depends on the compatibility of other functional groups present in the molecule.

Potential Applications in Research and Development

Given the structural features of 4-(4-(Dimethylamino)butyl)phenylboronic acid, its utility can be anticipated in several key areas of chemical and pharmaceutical research.

Suzuki-Miyaura Cross-Coupling Reactions

The primary and most established application of phenylboronic acids is their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. 4-(4-(Dimethylamino)butyl)phenylboronic acid can serve as a versatile coupling partner to introduce the 4-(4-(dimethylamino)butyl)phenyl moiety into a wide array of organic molecules. This is particularly valuable in the synthesis of complex biaryl structures, which are prevalent in many biologically active compounds. The dimethylamino group can influence the electronic properties of the boronic acid, potentially affecting the reaction kinetics and yields.

G Ar-X Aryl/Vinyl Halide or Triflate Product Ar-Phenyl-(CH2)4-N(CH3)2 Ar-X->Product Boronic Acid 4-(4-(Dimethylamino)butyl)phenylboronic acid Boronic Acid->Product Pd Catalyst Pd(0) Catalyst Pd Catalyst->Product Base Base Base->Product

Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction involving 4-(4-(Dimethylamino)butyl)phenylboronic acid.

Drug Discovery and Medicinal Chemistry

The incorporation of a basic dimethylamino group and a flexible butyl chain can significantly impact the drug-like properties of a molecule. The tertiary amine can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of salt forms with improved handling and formulation characteristics. The lipophilic butyl chain can contribute to membrane permeability and interactions with hydrophobic pockets in biological targets. Boronic acids themselves have gained prominence as pharmacophores, with several FDA-approved drugs containing this moiety. They are known to form reversible covalent bonds with serine proteases and other enzyme active sites. Therefore, 4-(4-(Dimethylamino)butyl)phenylboronic acid could be a valuable building block for the synthesis of novel therapeutic agents.

Materials Science

The unique electronic and structural properties of this compound also suggest potential applications in materials science. The phenylboronic acid group can be used to functionalize surfaces or polymers. The dimethylamino group can act as a site for further chemical modification or as a proton-responsive element, leading to materials with tunable properties.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling

The following is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative. Note: This is a template and requires optimization for specific substrates and scales.

Materials:

  • 4-(4-(Dimethylamino)butyl)phenylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-(4-(Dimethylamino)butyl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas by repeated cycles of vacuum and backfilling.

  • Add the degassed solvent system via syringe.

  • The reaction mixture is heated with vigorous stirring to the desired temperature (typically 80-110 °C).

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by an appropriate method, such as column chromatography or recrystallization.

Causality in Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation by air. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducible results.

  • Base: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield, and is often substrate-dependent.

  • Solvent: The solvent system needs to solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is often used, as water can aid in the dissolution of the base and promote the catalytic cycle. Degassing the solvent is important to remove dissolved oxygen.

Conclusion

4-(4-(Dimethylamino)butyl)phenylboronic acid represents a promising, albeit under-characterized, molecular tool for synthetic chemists and drug discovery scientists. Its combination of a reactive boronic acid moiety and a functionalized side chain offers a unique set of properties that can be leveraged in a variety of applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

Due to the limited availability of specific literature for 4-(4-(Dimethylamino)butyl)phenylboronic acid, this section remains open for future additions as research on this compound becomes more widely published. The foundational principles of its synthesis and reactivity are based on well-established organic chemistry literature.

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Handling of 4-(4-(Dimethylamino)butyl)phenylboronic acid

This guide provides an in-depth analysis of the stability, storage, and handling of 4-(4-(Dimethylamino)butyl)phenylboronic acid (CAS No. 922501-02-8).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability, storage, and handling of 4-(4-(Dimethylamino)butyl)phenylboronic acid (CAS No. 922501-02-8). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying chemical principles that govern the compound's integrity. By understanding the causality behind its degradation pathways, users can implement robust protocols to ensure the reliability and reproducibility of their experimental outcomes.

Chemical Profile and Introduction

4-(4-(Dimethylamino)butyl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a dimethylaminoalkyl chain. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions where it serves to introduce a functionalized phenyl group into a target molecule.[1] The presence of the tertiary amine and the boronic acid group, however, introduces specific stability challenges that require careful management.

PropertyValueSource
CAS Number 922501-02-8[2][3]
Molecular Formula C12H20BNO2[3]
Molecular Weight 221.10 g/mol (approx.)-
Appearance Typically a solid powder[4]
Primary Applications Suzuki-Miyaura coupling, organic synthesis, drug discovery[1]

The Intrinsic Instability of Arylboronic Acids: Core Mechanisms

The primary challenge in working with arylboronic acids, including this specific derivative, stems from the inherent reactivity of the boronic acid group. Understanding these mechanisms is crucial for preventing degradation.

Dehydration to Boroxine

The most significant and common degradation pathway for phenylboronic acids is a thermally-driven, reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5][6] This process involves the loss of three molecules of water from three molecules of the boronic acid. The resulting boroxine is often inactive in subsequent reactions, such as Suzuki coupling, leading to lower yields and inconsistent results. The equilibrium between the acid and the boroxine is highly sensitive to the presence of water and temperature.

Caption: Reversible dehydration of boronic acid to its cyclic boroxine.

Oxidative Decomposition

Arylboronic acids can be susceptible to oxidation, which can lead to the formation of phenol byproducts. This process cleaves the C-B bond and renders the material useless for its intended cross-coupling purpose. The presence of strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal contaminants, can accelerate this degradation.[4]

Other Considerations

The tertiary amine in 4-(4-(Dimethylamino)butyl)phenylboronic acid can potentially interact with the Lewis acidic boron center, although intramolecular interactions are less common than the intermolecular dehydration. More importantly, the amine functionality makes the molecule basic and thus incompatible with strong acids.[7]

Recommended Storage and Handling Protocols

Given the inherent instability mechanisms, a multi-faceted approach to storage and handling is required to preserve the compound's purity and reactivity. One supplier explicitly notes the need for cold-chain transportation, underscoring its sensitivity.[2]

Storage Conditions

The primary goal of proper storage is to inhibit the dehydration to boroxine and prevent oxidation. This is achieved by controlling temperature, atmosphere, moisture, and light.

ParameterRecommended ConditionRationaleCitations
Temperature ≤ -4 °C (Freezer) Reduces the rate of thermal degradation and the dehydration reaction.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents both oxidation and exposure to atmospheric moisture.[8]
Moisture Tightly sealed container with desiccant Phenylboronic acids are often hygroscopic; moisture ingress must be strictly prevented to inhibit hydrolysis of any formed boroxine and other side reactions.[8][9]
Light Amber, opaque container Protects against potential light-induced degradation.[7]
Incompatibles Store away from strong oxidizing agents, strong acids, and strong bases.Prevents chemical decomposition.[7][8]
Protocol 1: Safe Handling of Solid Compound

This protocol is designed to minimize exposure to atmospheric contaminants during routine laboratory use.

  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 30-60 minutes in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, perform all manipulations within a glovebox or glove bag under an inert atmosphere (Argon or Nitrogen).

  • Rapid Weighing: If a glovebox is unavailable, open the container in a well-ventilated fume hood.[4] Weigh the required amount of material as quickly as possible into a pre-tared, dry vial. Minimize the time the primary container is open.

  • Secure Sealing: Immediately and securely close the primary container. It is good practice to wrap the cap threads with parafilm before returning it to cold storage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat. Avoid creating and inhaling dust.[9]

  • Cleanup: Wash hands and any exposed skin thoroughly after handling.[4][10]

Assessing Stability: Experimental Design & Analytical Considerations

Verifying the integrity of 4-(4-(Dimethylamino)butyl)phenylboronic acid, especially from a new batch or after prolonged storage, is a self-validating step that ensures experimental success.

Analytical Challenges

The analysis of boronic acids is notoriously challenging due to their propensity to degrade during the analytical process itself.[11] Standard reversed-phase HPLC methods using aqueous mobile phases can promote hydrolysis of any boroxine back to the acid, or cause other on-column degradation, thus masking the true state of the solid sample.[12][13]

Key considerations for analysis:

  • Non-Aqueous Methods: Non-aqueous capillary electrophoresis (NACE) has been shown to be an effective technique for accurately quantifying boronic acids and esters without inducing hydrolysis.[11]

  • Optimized HPLC: If HPLC must be used, methods should be carefully developed. This may involve using aprotic, non-aqueous diluents, basic mobile phases, or specialized columns with low silanol activity to minimize on-column hydrolysis.[12][13]

Protocol 2: Short-Term Stability Assessment Workflow

This workflow provides a framework for researchers to confirm that their storage and handling procedures are effective.

  • Time Zero (T=0) Analysis: Upon receiving a new batch of the compound, immediately take a small, representative sample. Analyze it using a validated, stability-indicating method (e.g., NACE or optimized HPLC) to establish a baseline purity profile.

  • Sample Aliquoting: Aliquot the remaining compound into several smaller, single-use vials under an inert atmosphere.

  • Condition Storage: Store the aliquots under the recommended conditions (e.g., -20°C, inert atmosphere, desiccated).

  • Time Point Analysis: At predetermined intervals (e.g., 1 month, 3 months, 6 months), remove one aliquot. Allow it to warm to room temperature as described in Protocol 1.

  • Comparative Analysis: Analyze the time-point sample using the exact same analytical method as the T=0 sample. Compare the chromatograms or electropherograms for any new impurity peaks or a decrease in the main peak area.

  • Data Evaluation: A stable compound will show no significant change in its purity profile over time. The appearance of new peaks, particularly one corresponding to the boroxine or oxidative byproducts, indicates degradation.

G A Receive New Compound B T=0 Analysis: Establish Baseline Purity (e.g., NACE, Optimized HPLC) A->B C Aliquot into Vials under Inert Atmosphere B->C D Store Aliquots under Recommended Conditions (≤ -4°C, Inert, Dark, Dry) C->D E Analyze Aliquot at Time Point (T=x) D->E F Compare T=x data to T=0 Baseline E->F G Purity Profile Unchanged? F->G H Compound is Stable. Proceed with Use. G->H Yes I Degradation Detected. Re-evaluate Storage/ Procure New Batch. G->I No

Caption: Experimental workflow for a stability assessment study.

Conclusion & Key Takeaways

The chemical integrity of 4-(4-(Dimethylamino)butyl)phenylboronic acid is paramount for its successful application in synthesis and research. Its stability is primarily threatened by an inherent propensity to form an inactive boroxine trimer through dehydration, as well as by potential oxidation. These degradation pathways can be effectively mitigated through strict adherence to proper storage and handling protocols.

Key takeaways for ensuring compound stability are:

  • Cold and Dry: Store at or below -4°C in a tightly sealed container, preferably with a desiccant.

  • Inert Atmosphere: The use of an inert gas (Argon or Nitrogen) for both storage and handling is the best practice to prevent moisture exposure and oxidation.

  • Minimize Exposure: When handling, allow the container to warm to room temperature before opening and work quickly to minimize contact with the atmosphere.

  • Verify Integrity: Periodically assess the compound's purity using appropriate analytical techniques, such as NACE or specialized HPLC, to ensure reliability in experimental results.

By implementing these scientifically-grounded procedures, researchers can safeguard their investment in this valuable reagent and enhance the reproducibility and success of their scientific endeavors.

References

  • AK Scientific, Inc. Safety Data Sheet. Link

  • Chem-Impex. 4-(Dimethylamino)phenylboronic acid Product Page. Link

  • ChemicalBook. Phenylboronic acid Safety Data Sheet. Link

  • Santa Cruz Biotechnology. Safety Data Sheet. Link

  • Guidechem. How can the harm of Phenylboronic Acid be prevented with safety measures and guidelines?. Link

  • Fisher Scientific. Safety Data Sheet. Link

  • Wikipedia. Phenylboronic acid. Link

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sparrow Chemical. How to separate Phenylboronic Acid from reaction mixtures?. Link

  • Fisher Scientific. Phenylboronic acid Safety Data Sheet. Link

  • Sigma-Aldrich. Safety Data Sheet. Link

  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Link

  • Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. Phenylboronic acid. Link

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids, 1-133. Link

  • ChemicalBook. Phenylboronic acid:Synthesis,reactions. Link

  • Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Link

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Link

  • ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. Link

  • Sigma-Aldrich. Phenylboronic acid Safety Data Sheet. Link

  • BLDpharm. (4-(4-(Dimethylamino)butyl)phenyl)boronic acid Product Page. Link

  • Fisher Scientific. Safety Data Sheet for a related boronic acid. Link

  • Echemi. (4-[4-(DIMETHYLAMINO)BUTYL]PHENYL)BORONIC ACID. Link

  • PubChem. 4-(Dimethylamino)phenylboronic acid. Link

  • Sigma-Aldrich. 4-(Dimethylamino)phenylboronic acid Product Page. Link

Sources

Foundational

An In-Depth Technical Guide to 4-(4-(Dimethylamino)butyl)phenylboronic Acid: From Commercial Availability to Advanced Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(4-(Dimethylamino)butyl)phenylboronic acid, a versatile building block with significant potentia...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-(Dimethylamino)butyl)phenylboronic acid, a versatile building block with significant potential in medicinal chemistry and drug discovery. We will delve into its commercial availability, key physicochemical characteristics, and its role in pivotal synthetic transformations. Furthermore, this guide will explore its applications in the rational design of novel therapeutics, supported by detailed experimental protocols and an examination of the underlying scientific principles.

Introduction: The Strategic Importance of Functionalized Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of the complex molecular architectures found in many pharmaceutical agents. The boronic acid functional group offers a unique combination of stability, reactivity, and functional group tolerance, making it an invaluable tool for medicinal chemists.

The subject of this guide, 4-(4-(Dimethylamino)butyl)phenylboronic acid, is of particular interest due to the incorporation of a tertiary amine-containing alkyl chain. This structural feature imparts distinct properties that can be leveraged in drug design, including modulation of physicochemical properties such as solubility and basicity, and the introduction of a key pharmacophoric element for interaction with biological targets.

Commercial Availability and Physicochemical Properties

4-(4-(Dimethylamino)butyl)phenylboronic acid, identified by the CAS Number 922501-02-8 , is commercially available from various chemical suppliers. This accessibility makes it a readily procurable starting material for research and development activities.

Table 1: Physicochemical Properties of 4-(4-(Dimethylamino)butyl)phenylboronic acid

PropertyValue
CAS Number 922501-02-8
Molecular Formula C₁₂H₂₀BNO₂
Molecular Weight 221.10 g/mol
Appearance Typically an off-white to white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.
Purity Commercially available in purities of ≥95%

Note: Specific physical properties such as melting point and exact solubility data may vary between suppliers and batches. It is recommended to consult the supplier's Certificate of Analysis for precise information.

Synthesis of 4-(4-(Dimethylamino)butyl)phenylboronic Acid: A Representative Protocol

While specific, detailed synthesis protocols for 4-(4-(Dimethylamino)butyl)phenylboronic acid are not extensively published in peer-reviewed literature, a general and robust synthetic strategy can be employed. This involves the borylation of a suitable precursor, typically an aryl halide. The following is a representative, multi-step synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Bromo-4-(4-bromobutyl)benzene C 4-(4-Bromobutyl)phenylboronic acid pinacol ester A->C Nucleophilic Substitution B N,N-Dimethylamine B->C D 4-(4-(Dimethylamino)butyl)phenylboronic acid pinacol ester C->D Miyaura Borylation E 4-(4-(Dimethylamino)butyl)phenylboronic acid D->E Acidic Workup Suzuki_Coupling Reactant1 4-(4-(Dimethylamino)butyl)phenylboronic acid Product Coupled Product (R-Aryl-(CH₂)₄-N(CH₃)₂) Reactant1->Product Reactant2 Aryl/Heteroaryl Halide (R-X) Reactant2->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Exploratory

The Strategic Integration of 4-(4-(Dimethylamino)butyl)phenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential applications of 4-(4-(Dimethylamino)butyl)phenylboronic acid in m...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential applications of 4-(4-(Dimethylamino)butyl)phenylboronic acid in medicinal chemistry. With full editorial control, this document is structured to provide a comprehensive understanding of the compound's utility, grounded in scientific principles and practical insights.

Introduction: Unpacking the Therapeutic Potential

4-(4-(Dimethylamino)butyl)phenylboronic acid is a bifunctional molecule poised for significant impact in drug discovery. Its unique structure, featuring a reactive boronic acid moiety and a flexible alkylamine side chain, offers a versatile platform for the synthesis of novel therapeutic agents. This guide will explore the strategic advantages of incorporating this building block into drug design, from its role in established synthetic methodologies to its potential in crafting targeted therapies. The boronic acid group has become increasingly significant in medicinal chemistry, with several FDA-approved drugs, such as bortezomib, ixazomib, and vaborbactam, showcasing its therapeutic value[1].

Core Attributes and Mechanistic Insights

The promise of 4-(4-(Dimethylamino)butyl)phenylboronic acid in medicinal chemistry stems from the distinct properties of its two key functional groups.

The Boronic Acid Moiety: A Versatile Pharmacophore and Synthetic Anchor

The boronic acid group is a cornerstone of modern synthetic and medicinal chemistry. Its utility can be broadly categorized into two areas:

  • A Lynchpin in Carbon-Carbon Bond Formation: Arylboronic acids are indispensable reagents in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the efficient synthesis of biaryl compounds[1][2]. This reaction is celebrated for its mild conditions and tolerance of a wide array of functional groups, making it a favored method for constructing the complex molecular skeletons of many pharmaceutical agents[1][2].

  • A Covalent Warhead and Targeting Element: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it an electrophilic Lewis acid. This allows it to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl groups of serine or threonine, in the active sites of enzymes[3]. This property is the basis for the mechanism of action of proteasome inhibitors like bortezomib[1][3]. Furthermore, boronic acids can form stable complexes with diols, a characteristic that enables their use in targeting cis-diol-containing molecules like carbohydrates, which are often overexpressed on the surface of cancer cells[3].

The (Dimethylamino)butyl Side Chain: A Modulator of Physicochemical and Pharmacological Properties

The 4-(dimethylamino)butyl substituent provides several strategic advantages in drug design:

  • Basicity and Solubility: The tertiary amine introduces a basic center, which can be protonated at physiological pH. This can enhance aqueous solubility and provide a handle for salt formation, improving the compound's pharmaceutical properties.

  • Receptor Interactions: The flexible butyl chain allows the terminal dimethylamino group to orient itself optimally for interactions with biological targets. The positively charged amine can form ionic bonds with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket. Such interactions are crucial for the affinity and selectivity of many drugs, as seen in various receptor ligands and enzyme inhibitors[4][5][6].

  • Pharmacokinetic Modulation: The alkylamine chain can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The presence of the amine can affect membrane permeability and interactions with drug transporters.

Potential Applications in Drug Discovery and Development

The unique combination of a reactive boronic acid and a flexible alkylamine side chain in 4-(4-(Dimethylamino)butyl)phenylboronic acid opens up a wide range of potential applications in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Scaffolds

The primary and most immediate application of 4-(4-(Dimethylamino)butyl)phenylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of the (dimethylamino)butylphenyl moiety into a wide variety of molecular scaffolds, enabling the rapid generation of libraries of compounds for biological screening.

Coupling Partner ClassExampleTherapeutic Area of Resulting Scaffold
Heteroaryl Halides2-chloropyrimidineKinase Inhibitors, GPCR Modulators
Aryl Triflates4-triflyloxyphenolVarious
Vinyl Halides(E)-1-bromo-2-phenyletheneVarious
Development of Targeted Therapies

The dual functionality of 4-(4-(Dimethylamino)butyl)phenylboronic acid makes it an attractive candidate for the development of targeted therapies, particularly in oncology.

  • Targeting Sialic Acid-Rich Cancer Cells: The boronic acid can be exploited to target sialic acid, a sugar that is often overexpressed on the surface of cancer cells. The (dimethylamino)butyl chain could then serve as a linker to a cytotoxic payload or as a pharmacophore itself, contributing to the overall therapeutic effect.

  • Enzyme Inhibition: The boronic acid can act as a "warhead" to covalently modify serine or threonine residues in the active site of target enzymes. The (dimethylamino)butyl chain could simultaneously engage with a distal binding pocket, leading to enhanced potency and selectivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the palladium-catalyzed cross-coupling of 4-(4-(Dimethylamino)butyl)phenylboronic acid with an aryl halide.

Materials:

  • 4-(4-(Dimethylamino)butyl)phenylboronic acid

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-(4-(Dimethylamino)butyl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent and degas the mixture for a further 10 minutes.

  • Add the palladium catalyst (0.05 equivalents) under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Relationship of Applications

A 4-(4-(Dimethylamino)butyl)phenylboronic acid B Suzuki-Miyaura Coupling A->B C Targeted Therapy A->C D Synthesis of Novel Bioactive Molecules B->D E Cancer Cell Targeting (Sialic Acid Binding) C->E F Enzyme Inhibition (Covalent Modification) C->F

Caption: Key applications of the title compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Start Combine Reactants: - Boronic Acid - Aryl Halide - Base Inert Inert Atmosphere (N2 or Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat to Reaction Temp. Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: Suzuki-Miyaura coupling workflow.

Conclusion and Future Perspectives

4-(4-(Dimethylamino)butyl)phenylboronic acid represents a valuable and versatile building block for medicinal chemists. Its utility in the robust Suzuki-Miyaura cross-coupling reaction, combined with the potential for the boronic acid and alkylamine moieties to engage in targeted therapeutic interactions, positions this compound as a key player in the development of next-generation pharmaceuticals. Further exploration of its applications in diverse therapeutic areas is warranted and is anticipated to yield novel drug candidates with improved efficacy and safety profiles. The continued investigation into the structure-activity relationships of boronic acids will undoubtedly lead to even more sophisticated applications of this remarkable class of compounds[7][8][9][10].

References

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  • Hudson, A. G., et al. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. ACS Omega, 3(12), 17863–17870. [Link]

  • Hansen, M. M., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. R Discovery. [Link]

  • Hansen, M. M., et al. (n.d.). Boronic Acids and Derivatives – Probing the Structure-Activity Relationships for Mutagenicity. Amazon S3. [Link]

  • Ogawa, K., et al. (1991). Synthesis and antiestrogenic activity of the compounds related to the metabolites of (E)-4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]. Chemical & Pharmaceutical Bulletin, 39(4), 911-6. [Link]

  • Singh, I., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Discover the Versatility of 4-Aminophenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • MDPI. (n.d.). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. MDPI. [Link]

  • ChEMBL. (n.d.). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. EMBL-EBI. [Link]

  • PubMed. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. PubMed. [Link]

  • Santos, C. I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4293. [Link]

  • PubMed. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. [Link]

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]599a0733563951239211c)

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Foundational

The Indispensable Role of Phenylboronic Acids in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Reagent

Phenylboronic acid (PBA), a seemingly simple molecule with the formula C₆H₅B(OH)₂, has emerged as a cornerstone of modern organic synthesis.[1][2] Its general stability, ease of handling, and mild Lewis acidic nature belie a remarkable reactivity profile that has catalyzed transformative advancements across chemical disciplines, most notably in the pharmaceutical and materials science sectors.[1][2][3] This technical guide provides an in-depth exploration of the core applications of phenylboronic acids, offering field-proven insights into the causality behind experimental choices and providing validated protocols for key transformations.

I. Foundational Chemistry and Properties of Phenylboronic Acid

Phenylboronic acid is a white, odorless powder, soluble in most polar organic solvents but poorly soluble in nonpolar solvents like hexanes.[1][2][4] The boron atom in PBA is sp²-hybridized, possessing an empty p-orbital which imparts its Lewis acidic character.[2] This electronic feature is central to its reactivity. In the solid state, phenylboronic acid molecules form dimeric units through hydrogen bonding, which then extend into a larger hydrogen-bonded network.[1]

Synthesis of Phenylboronic Acids

The preparation of phenylboronic acids can be achieved through several synthetic routes. One of the most prevalent methods involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with trimethyl borate, followed by hydrolysis of the resulting boronate ester.[1][3][4] Another common approach utilizes the reaction of phenyllithium with a borate ester, although this method sometimes results in lower yields.[4] More advanced techniques include the palladium-catalyzed coupling of aryl halides or triflates with diboronyl reagents and the transition metal-catalyzed C-H functionalization of aromatic compounds.[1][3]

A continuous two-step telescoped synthetic process operating at cryogenic temperatures has also been developed for the preparation of various phenylboronic acids.[5] This method involves the reaction of a bromobenzene with n-butyllithium to form the corresponding phenyllithium derivative, which then reacts with a boron reagent to yield the phenylboronic acid after an acidic quench.[5]

II. The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation

The palladium-catalyzed cross-coupling of boronic acids with organohalides, known as the Suzuki-Miyaura reaction, is arguably the most significant application of phenylboronic acids.[4][6][7][8] This reaction has become a fundamental tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.[6][7][8]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of the organohalide to form a palladium(II) species.[7]

  • Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species, which then transfers its organic group to the palladium(II) center, displacing the halide.[7][9]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[7]

dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Systems and Functional Group Tolerance

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and ligands.[6] Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are highly effective for coupling challenging substrates.[6] N-heterocyclic carbenes (NHCs) also serve as excellent ligands.[6] A key advantage of the Suzuki-Miyaura reaction is its excellent functional group tolerance, allowing for the coupling of substrates bearing a wide array of functional groups without the need for protecting groups.[10][11][12] This robustness is crucial in the late-stage functionalization of complex molecules in drug discovery.[12]

Catalyst SystemSubstrate ScopeKey Advantages
Pd(PPh₃)₄Aryl/vinyl bromides & iodidesCommercially available, well-established
Pd(OAc)₂ + Buchwald LigandsAryl/vinyl chlorides, tosylates, mesylatesHigh activity, broad substrate scope
Pd-PEPPSI CatalystsAryl chloridesAir and moisture stable pre-catalysts
Nickel-based CatalystsAryl chlorides, challenging substratesLower cost than palladium

Table 1. Common Catalyst Systems for Suzuki-Miyaura Coupling.

Experimental Protocol: A Generalized Workflow

The following protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), phenylboronic acid (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (if required).

  • Solvent and Base Addition: Add an appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF) followed by the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor its progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

dot graph Suzuki_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

III. The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a phenylboronic acid and an amine or alcohol to produce secondary aryl amines or aryl ethers, respectively.[13] A significant advantage of this reaction is that it can often be performed at room temperature and is open to the air, making it a more environmentally friendly alternative to the palladium-catalyzed Buchwald-Hartwig amination.[13][14]

The scope of the Chan-Lam coupling is broad, encompassing a variety of N-H and O-H containing compounds, including anilines, amides, imides, ureas, carbamates, sulfonamides, and phenols.[14] The reaction is typically promoted by a stoichiometric or catalytic amount of a copper(II) salt, such as copper(II) acetate.[14]

IV. Phenylboronic Acids in Drug Discovery and Medicinal Chemistry

The utility of phenylboronic acids extends far beyond their role as coupling partners. Their unique ability to form reversible covalent bonds with diols has been extensively exploited in medicinal chemistry and chemical biology.[15][16][17]

Enzyme Inhibition and Sensing

Phenylboronic acid derivatives have been developed as inhibitors of various enzymes, particularly serine proteases.[18][19] The boronic acid moiety can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis and thus inhibiting the enzyme.[19] This principle has been applied to the design of inhibitors for enzymes like AmpC β-lactamase.[19]

Furthermore, the interaction of phenylboronic acids with the diol functionalities of carbohydrates has led to the development of sensors for biologically important molecules like glucose.[4][15] This has significant implications for the management of diabetes, with research focused on glucose-responsive materials for the controlled release of insulin.[4][15][20][21] Phenylboronic acid-decorated nanomaterials are also being explored for targeted cancer therapies by recognizing sialic acid, which is often overexpressed on the surface of cancer cells.[15][22][23]

V. Emerging Applications and Future Outlook

The field of phenylboronic acid chemistry continues to evolve, with new applications constantly being discovered. Recent advances include their use in the fabrication of smart biomaterials, such as responsive hydrogels for self-regulated drug delivery.[15][20][24][25] These materials can undergo changes in their physical properties in response to specific biological stimuli, such as changes in glucose concentration.[20]

Phenylboronic acid-functionalized polymers are also being investigated for a range of biomedical applications, including as scaffolds for tissue engineering and as platforms for detecting and sensing biomolecules.[25] The ongoing development of novel boronic acid derivatives and more efficient catalytic systems will undoubtedly continue to expand the synthetic toolbox available to chemists and fuel further innovation in medicine and materials science.

References

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  • Synthesis of Phenylboronic Acids in Continuous Flow by Means of a Multijet Oscillating Disc Reactor System Operating at Cryogenic Temperatures - ACS Publications. [Link]

  • Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing). [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

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  • Phenylboronic Acids-Based Diagnostic and Therapeutic Applications - PubMed. [Link]

  • Functional Group Tolerance of a Micellar on-DNA Suzuki–Miyaura Cross-Coupling Reaction for DNA-Encoded Library Design | The Journal of Organic Chemistry - ACS Publications. [Link]

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  • Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing). [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Publishing. [Link]

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  • What are the derivatives of Phenylboronic Acid? - Blog - Sparrow Chemical. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]

  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC - NIH. [Link]

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  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI. [Link]

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  • A Brief Overview of Recent Advances in the Applications of Boronic Acids Relevant to Glycomics - Longdom Publishing. [Link]

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Exploratory

An In-depth Technical Guide to 4-(4-(Dimethylamino)butyl)phenylboronic Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-(Dimethylamino)butyl)phenylboronic acid, a versatile building block with significant potential in medicinal chemistry and materials science. We will delve in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4-(Dimethylamino)butyl)phenylboronic acid, a versatile building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and key applications, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Rising Prominence of Phenylboronic Acids

Boron-containing compounds, once perceived with caution regarding their toxicity, have emerged as a pivotal class of molecules in medicinal chemistry and organic synthesis.[1][2] This paradigm shift was significantly influenced by the clinical success of bortezomib, a boronic acid-containing proteasome inhibitor.[1][3] Boronic acids are now recognized for their unique chemical reactivity, stability, and low toxicity, making them invaluable tools in drug discovery and development.[4]

4-(4-(Dimethylamino)butyl)phenylboronic acid is a bifunctional molecule featuring a phenylboronic acid moiety and a dimethylamino butyl side chain. The phenylboronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] Furthermore, the boronic acid's ability to form reversible covalent bonds with diols makes it an intelligent functional group for creating stimuli-responsive materials, particularly for targeted drug delivery and biosensing applications.[4] The tertiary amine in the butyl side chain introduces pH-sensitivity and can serve as a handle for further functionalization or to modulate the compound's physicochemical properties.

This guide will provide a detailed exploration of 4-(4-(Dimethylamino)butyl)phenylboronic acid, from its fundamental characteristics to its practical applications.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 922501-02-8[6][7]
Molecular Formula C₁₂H₂₀BNO₂[6][7]
Molecular Weight 221.10 g/mol [6][7]
Appearance Typically a solid
Storage Requires cold-chain transportation and storage[6][7]

Characterization:

Accurate characterization is crucial to ensure the purity and identity of 4-(4-(Dimethylamino)butyl)phenylboronic acid. A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. ¹¹B NMR is particularly useful for characterizing the boron center, with a chemical shift of approximately 30 ppm expected for the trigonal planar (sp²) boronic acid.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are essential for assessing purity and identifying any potential impurities. The unique properties of boronic acids, such as their tendency to form cyclic anhydrides (boroxines), can present analytical challenges that may require specialized column chemistries or mobile phases for accurate analysis.

Synthesis and Purification

While commercially available, understanding the synthesis of 4-(4-(Dimethylamino)butyl)phenylboronic acid is valuable for custom modifications or in-house production. A common and effective strategy involves a lithiation-borylation sequence.

Proposed Synthesis Pathway

A plausible synthetic route starts from a suitable brominated precursor, followed by lithium-halogen exchange and subsequent reaction with a borate ester.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Borylation A 4-Bromo-N,N-dimethylaniline H Coupling reaction A->H 1. Grignard formation 2. Reaction with 1,4-dihalobutane derivative B 4-(4-Bromophenyl)-N,N-dimethylbutan-1-amine C Lithium intermediate B->C n-BuLi or t-BuLi THF, -78 °C D Boronate ester C->D 1. Triisopropyl borate 2. Quench E 4-(4-(Dimethylamino)butyl)phenylboronic acid D->E Acidic hydrolysis F 1-Bromo-4-iodobenzene G Grignard reagent formation F->G Mg G->H I Triisopropyl borate J Acidic workup

Caption: Proposed synthesis of 4-(4-(Dimethylamino)butyl)phenylboronic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(4-Bromophenyl)-N,N-dimethylbutan-1-amine (Precursor)

This precursor can be synthesized via a Grignard reaction between 4-bromophenylmagnesium bromide and a suitable amino-functionalized electrophile, or through other cross-coupling methods.

Step 2: Lithiation and Borylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-(4-bromophenyl)-N,N-dimethylbutan-1-amine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at -78 °C to ensure complete lithium-halogen exchange.

  • Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude boronate ester is then hydrolyzed by stirring with an aqueous acid (e.g., 1 M HCl) to yield the boronic acid.

Purification

Purification of boronic acids can be challenging due to their amphiphilic nature and the tendency to form boroxines.

  • Recrystallization: This is a common method for purifying solid boronic acids. A suitable solvent system (e.g., water, or a mixture of organic solvents and water) should be chosen.

  • Column Chromatography: Silica gel chromatography can be used, but care must be taken as the acidic nature of silica can sometimes lead to degradation. Using a less acidic stationary phase or adding a small amount of a neutralizer to the eluent can be beneficial.

  • Extraction: Purification can sometimes be achieved by dissolving the crude product in an alkaline aqueous solution (forming the boronate salt), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.

Core Applications in Research and Drug Development

The unique bifunctional nature of 4-(4-(Dimethylamino)butyl)phenylboronic acid makes it a valuable tool in several areas of research.

Suzuki-Miyaura Cross-Coupling Reactions

The phenylboronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures.[8] These structures are prevalent in many biologically active compounds.[8] 4-(4-(Dimethylamino)butyl)phenylboronic acid can be used to introduce the dimethylaminobutylphenyl group into a target molecule, which can impart desirable properties such as increased solubility or provide a point for further chemical modification.

Suzuki_Coupling A 4-(4-(Dimethylamino)butyl)phenylboronic acid E Coupled Product (Ar-Phenyl-Butyl-NMe2) A->E B Aryl Halide (Ar-X) B->E C Pd Catalyst C->E Pd(0)/Pd(II) catalytic cycle D Base D->E Activates boronic acid

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

pH-Responsive Drug Delivery Systems

The dimethylamino group in the butyl side chain has a pKa that can be leveraged to create pH-responsive drug delivery systems. In the acidic microenvironment of tumors, the tertiary amine becomes protonated, leading to a change in the overall charge and solubility of the system, which can trigger the release of a therapeutic agent.

Furthermore, the boronic acid can form covalent bonds with diol-containing molecules, such as sialic acid, which is often overexpressed on the surface of cancer cells.[9] This provides a mechanism for active targeting of cancer cells.

Drug_Delivery A Drug-loaded Nanocarrier functionalized with 4-(4-(Dimethylamino)butyl)phenylboronic acid B Normal Tissue (pH ~7.4) A->B Stable C Tumor Microenvironment (pH < 7.0) A->C Protonation of Amine & Boronic Acid-Sialic Acid Interaction E Cancer Cell (Sialic Acid Overexpression) A->E Targeting D Targeted Drug Release C->D E->D

Caption: pH-responsive and targeted drug delivery concept.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving 4-(4-(Dimethylamino)butyl)phenylboronic acid.

Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for coupling 4-(4-(Dimethylamino)butyl)phenylboronic acid with an aryl bromide.

  • Reagents and Setup: To a reaction vial, add the aryl bromide (1.0 eq), 4-(4-(Dimethylamino)butyl)phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol for Preparation of a pH-Responsive Micellar System

This protocol outlines the conceptual preparation of a drug-delivery system.

  • Synthesis of Amphiphilic Polymer: Synthesize or procure an amphiphilic block copolymer with a reactive end group (e.g., a hydroxyl or carboxyl group).

  • Conjugation: React the terminal group of the polymer with the boronic acid moiety of 4-(4-(Dimethylamino)butyl)phenylboronic acid via an ester or amide linkage. This step may require activation of the carboxylic acid (if present) with a coupling agent like EDC/NHS.

  • Purification of the Conjugate: Purify the resulting polymer-boronic acid conjugate by dialysis to remove unreacted starting materials.

  • Micelle Formation and Drug Loading: Dissolve the purified conjugate and a hydrophobic drug in a water-miscible organic solvent. Add this solution dropwise to a vigorously stirring aqueous solution to induce self-assembly into micelles and encapsulate the drug.

  • Characterization: Characterize the resulting drug-loaded micelles for size, morphology, drug loading efficiency, and pH-responsive drug release profile.

Conclusion and Future Perspectives

4-(4-(Dimethylamino)butyl)phenylboronic acid is a valuable and versatile chemical entity with broad applicability in drug discovery and materials science. Its bifunctional nature allows for its use as a key building block in complex molecule synthesis via Suzuki-Miyaura coupling and as a smart component in the design of targeted and stimuli-responsive systems. As our understanding of the biological roles of boronic acids continues to grow, we can anticipate that derivatives like 4-(4-(Dimethylamino)butyl)phenylboronic acid will play an increasingly important role in the development of next-generation therapeutics and advanced materials.

References

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed. [Link]

  • Hall, D. G. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(2), 125-138. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (n.d.). MedChemComm (RSC Publishing). [Link]

  • 4-(Dimethylamino)phenylboronic acid. (n.d.). African Rock Art. [Link]

  • 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344. (n.d.). PubChem. [Link]

  • 4-(Dimethylamino)phenylboronic acid. (n.d.). Chongqing Chemdad Co., Ltd.[Link]

  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group Meeting. [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2024). MDPI. [Link]

  • (4-(Dimethylamino)phenyl)boronic acid hydrochloride | C8H13BClNO2 | CID 44754898. (n.d.). PubChem. [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022). Frontiers in Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 4-(4-(Dimethylamino)butyl)phenylboronic acid

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic research and is a cornerstone of industrial-scale synthesis, particularly in the production of pharmaceuticals and fine chemicals.[2]

This guide provides a detailed technical overview and robust experimental protocols for the Suzuki-Miyaura coupling of 4-(4-(Dimethylamino)butyl)phenylboronic acid (CAS No: 922501-02-8).[2][3] This versatile building block is of significant interest to drug development professionals due to its unique structure, combining a reactive boronic acid moiety with a flexible alkyl-amino side chain. This side chain can impart desirable physicochemical properties, such as improved solubility or specific biological interactions, making it a valuable synthon for creating novel molecular entities.

This document is designed for researchers, scientists, and process chemists. It moves beyond a simple recitation of steps to provide a deep mechanistic understanding and a logical framework for reaction optimization, ensuring reliable and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

A fundamental understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1] The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

The Three Pillars of the Catalytic Cycle:
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst complex reacting with an organic halide (or pseudohalide, like a triflate), R¹-X. The palladium inserts itself into the carbon-halogen bond, becoming oxidized to a Pd(II) species. This is often the rate-limiting step of the entire cycle.[1]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. Critically, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic substituent to the Pd(II) complex, displacing the halide.[4]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center couple to form the new carbon-carbon bond (R¹-R²). This process reduces the palladium from Pd(II) back to its active Pd(0) state, which is then ready to re-enter the catalytic cycle.[1]

Below is a diagram illustrating the complete catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle pd0 Active Pd(0)L₂ Catalyst ox_add [R¹-Pd(II)L₂-X] r1x Organic Halide (R¹-X) r1x->ox_add Oxidative Addition transmetalation [R¹-Pd(II)L₂-R²] ox_add->transmetalation Transmetalation base_boron Boronic Acid (R²-B(OH)₂) + Base (e.g., OH⁻) boronate Activated Boronate [R²-B(OH)₃]⁻ base_boron->boronate Activation boronate->transmetalation transmetalation->pd0 Reductive Elimination product Coupled Product (R¹-R²) transmetalation->product

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Successful Coupling

Optimizing a Suzuki coupling reaction involves the careful selection of several key components.[5] The specific nature of 4-(4-(Dimethylamino)butyl)phenylboronic acid—particularly the presence of a basic tertiary amine—informs these choices.

Table 1: Selection Guide for Suzuki Coupling Components
ComponentOptions & RecommendationsRationale & Expert Insights
Palladium Source Precatalysts: Pd(OAc)₂, Pd₂(dba)₃Active Complexes: Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ. They are often paired with external phosphine ligands. Pd(PPh₃)₄ is an air-stable Pd(0) complex that can be used directly but may be less reactive for challenging substrates like aryl chlorides.[6]
Ligand Standard: PPh₃Bulky/Electron-Rich: P(t-Bu)₃, PCy₃Buchwald Ligands: SPhos, XPhosN-Heterocyclic Carbenes (NHCs) The ligand stabilizes the palladium catalyst and modulates its reactivity. For simple aryl iodides or bromides, PPh₃ is often sufficient. For less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky ligands like Buchwald's SPhos or NHCs are required to promote the difficult oxidative addition step and facilitate reductive elimination.[7]
Base Carbonates: K₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Hydroxides: NaOH, KOHThe base is essential for activating the boronic acid.[4] K₃PO₄ and Cs₂CO₃ are generally more effective for challenging couplings, such as those with aryl chlorides. The choice of base can be critical; an inappropriate base is a common cause of reaction failure.[7] Given the amine in our substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point to avoid potential side reactions.
Solvent System Biphasic: Toluene/H₂O, Dioxane/H₂OPolar Aprotic: DMF, THFA biphasic system is highly effective as it dissolves the organic starting materials in the organic phase and the inorganic base in the aqueous phase. This setup facilitates the formation of the activated boronate at the phase interface. The choice of solvent can also influence catalyst stability and reaction rate.[8] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[7]
Temperature Room Temp to 110 °CReaction temperature significantly impacts the rate. While some highly active catalyst systems work at room temperature, many couplings, especially with aryl bromides and chlorides, require heating (typically 80-100 °C) to drive the reaction to completion.[7]

Recommended Protocol for Suzuki Coupling

This protocol is designed as a robust starting point for coupling 4-(4-(Dimethylamino)butyl)phenylboronic acid with a generic aryl bromide. It employs common, reliable reagents and conditions that can be further optimized.

Materials & Reagents
  • 4-(4-(Dimethylamino)butyl)phenylboronic acid (FW: 221.11 g/mol )[3]

  • Aryl Halide (e.g., Aryl Bromide)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or SPhos

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Toluene (Anhydrous)

  • Deionized Water

  • Reaction Vessel (e.g., Schlenk flask or pressure tube)

  • Inert Gas (Argon or Nitrogen)

Experimental Workflow Diagram

graphdot A 1. Assemble Reagents - Add boronic acid (1.2 eq), aryl halide (1.0 eq), and base (2.0 eq) to a dry reaction vessel. B 2. Inert Atmosphere - Seal the vessel, then evacuate and backfill with inert gas (3x). A->B Setup C 3. Add Catalyst & Solvent - Add Pd(OAc)₂ (2 mol%) and ligand (4-5 mol%). - Add degassed Toluene and Water. B->C Reagent Addition D 4. Reaction - Heat the mixture to 80-100 °C with vigorous stirring. - Monitor by TLC or LC-MS. C->D Heating E 5. Workup - Cool to RT, dilute with EtOAc. - Separate aqueous layer. - Wash organic layer with brine. D->E Quenching & Extraction F 6. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. E->F Isolation G 7. Analysis - Characterize the pure product (NMR, MS, etc.). F->G Verification

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 4-(4-(Dimethylamino)butyl)phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Via syringe, add degassed toluene (5 mL) and degassed deionized water (1 mL). The mixture should be biphasic.

    • Expert Tip: Solvents can be degassed by bubbling an inert gas through them for 20-30 minutes or by using several freeze-pump-thaw cycles.[7]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously to ensure adequate mixing between the two phases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Summary & Optimization Guidelines

The reactivity of the aryl halide coupling partner is a primary determinant of the required reaction conditions. The general order of reactivity is I > Br > OTf >> Cl.[4] The following table provides recommended starting conditions for different halide partners.

Table 2: Recommended Conditions for Various Aryl Halides
Aryl Halide (R¹-X)Recommended Catalyst SystemRecommended BaseTypical Temp.Expected Outcome
Aryl Iodide Pd(PPh₃)₄ (3-5 mol%)K₂CO₃80 °CHigh yield, typically rapid reaction (< 4h). This is the most facile coupling partner.
Aryl Bromide Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₂CO₃ or K₃PO₄100 °CGood to excellent yield. Reaction times are generally moderate (2-12h).
Aryl Triflate Pd(OAc)₂ (2 mol%) / PCy₃ (5 mol%)Cs₂CO₃100 °CGood yields can be achieved. Triflates are excellent alternatives to halides.[4]
Aryl Chloride Pd₂(dba)₃ (2 mol%) / XPhos (5 mol%)K₃PO₄100-110 °CChallenging but achievable. Requires a highly active catalyst system with bulky, electron-rich ligands to facilitate oxidative addition.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Inappropriate base (too weak or insoluble).3. Insufficient temperature for the halide.1. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[7]2. Switch to a stronger base (K₂CO₃ → K₃PO₄ or Cs₂CO₃).3. Increase reaction temperature in 10 °C increments. For aryl chlorides, 100-110 °C is often necessary.
Formation of Homocoupled Biaryl (R¹-R¹) Presence of oxygen or moisture reacting with the palladium intermediate.Improve degassing procedures. Use anhydrous solvents and ensure reagents are dry.
Protodeboronation (Loss of Boronic Acid) Excess water, high temperature, or prolonged reaction times can lead to the replacement of the -B(OH)₂ group with a hydrogen atom.Use the minimum required amount of water. Consider using a boronic ester (e.g., pinacol ester) which is more stable. Do not let the reaction run for an excessive time after completion.

Conclusion

The Suzuki-Miyaura coupling of 4-(4-(Dimethylamino)butyl)phenylboronic acid is a highly effective method for synthesizing complex molecules bearing a versatile functional handle. By understanding the underlying catalytic mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and reproducible results. The protocols and guidelines presented in this document provide a solid foundation for successfully employing this valuable building block in drug discovery and development programs.

References

  • Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Synthetic Communications, 11(7), 513-519. [Link]

  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7789-7795. [Link]

  • Zeng, F., Yu, Z., & Li, G. (2001). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 20(8), 1637-1642. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4675-4678. [Link]

  • ResearchGate. (n.d.). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)phenylboronic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(34), 9812-9833. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - General protocol for Suzuki coupling with different arylboronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Application

palladium catalyst for "4-(4-(Dimethylamino)butyl)phenylboronic acid" cross-coupling

Application Note & Protocol Topic: High-Efficiency Palladium-Catalyzed Cross-Coupling of 4-(4-(Dimethylamino)butyl)phenylboronic Acid Audience: Researchers, scientists, and drug development professionals. Introduction: T...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Palladium-Catalyzed Cross-Coupling of 4-(4-(Dimethylamino)butyl)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Amine-Containing Biaryls in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] In drug discovery, the biaryl motif is a privileged scaffold, forming the core of numerous therapeutic agents. The ability to introduce functionalized aryl groups, particularly those containing basic amine moieties, is of paramount importance. These amine groups can serve as critical pharmacophores, improve pharmacokinetic properties through salt formation, and enhance target binding via hydrogen bonding or ionic interactions.

The subject of this guide, 4-(4-(Dimethylamino)butyl)phenylboronic acid , is a valuable building block for introducing a flexible, basic side-chain onto an aromatic core. However, the presence of the tertiary amine presents a specific challenge for palladium-catalyzed coupling. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

This document serves as a comprehensive guide for researchers, providing a detailed protocol, mechanistic insights, and strategic considerations for the successful Suzuki-Miyaura cross-coupling of this and structurally related amine-containing boronic acids.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1][2]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[2]

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[3][4][5][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd2_oa Oxidative Addition pd2_tm Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product_out Ar¹-Ar² (Biaryl Product) pd2_tm->product_out ar1x_in Ar¹-X (Aryl Halide) ar1x_in->pd2_oa boronic_in Ar²-B(OH)₂ + Base boronic_in->pd2_tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations

The success of coupling a substrate like 4-(4-(Dimethylamino)butyl)phenylboronic acid hinges on the careful selection of four key components: the palladium catalyst (precatalyst and ligand), the base, the solvent, and the reaction conditions.

Catalyst & Ligand Selection: Mitigating Amine Coordination

The primary challenge with the substrate is the potential for the dimethylamino group to act as a ligand for the palladium catalyst, leading to catalyst poisoning. To circumvent this, bulky, electron-rich phosphine ligands are highly recommended.[2][4] These ligands form stable, highly active complexes with palladium that favor the desired catalytic cycle over off-cycle inhibition.

Catalyst/Ligand SystemRationale & Key FeaturesSuitability
Pd(PPh₃)₄ A classic, versatile "all-in-one" catalyst. Often effective but can be sluggish with challenging substrates.Good starting point for simple aryl bromides/iodides.
Pd(OAc)₂ + SPhos SPhos is a bulky, electron-rich Buchwald ligand designed for high-activity catalysis. Excellent for sterically hindered substrates and aryl chlorides.[5]Highly Recommended. Often provides superior yields and reaction rates.
Pd₂(dba)₃ + XPhos XPhos is another highly effective Buchwald ligand. The Pd₂(dba)₃ precatalyst is a common Pd(0) source.[8]Highly Recommended. A robust system for a broad range of aryl halides.
Pd(dppf)Cl₂ A stable, air-tolerant Pd(II) precatalyst. The dppf ligand provides a wide bite angle, which can be beneficial.Good general-purpose catalyst, particularly in academic settings.
The Role of the Base: Driving Transmetalation

The base is not merely a spectator; it is essential for activating the boronic acid to facilitate transmetalation.[3][6] For substrates containing a basic amine, a moderately strong, non-nucleophilic inorganic base is ideal to avoid unwanted side reactions.

  • K₃PO₄ (Potassium Phosphate): Often the base of choice. It is strong enough to form the active boronate species but generally does not interfere with base-sensitive functional groups.

  • K₂CO₃ (Potassium Carbonate): A widely used, cost-effective base. Typically requires an aqueous co-solvent to be effective.[9]

  • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can accelerate sluggish reactions. Its higher solubility in organic solvents can be an advantage.[9]

Solvent Systems

A polar aprotic solvent, often with a small amount of water, is standard. The water helps to solubilize the inorganic base and facilitates the formation of the boronate species.[10]

  • 1,4-Dioxane / Water: A classic and highly effective solvent system.

  • Toluene / Water: Another excellent choice, particularly for higher-temperature reactions.

  • Tetrahydrofuran (THF) / Water: Suitable for reactions at or below the boiling point of THF (~66 °C).

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of 4-(4-(Dimethylamino)butyl)phenylboronic acid with a generic aryl bromide.

Materials and Reagents
ReagentM.W.Amount (mmol)Equiv.Notes
Aryl Bromide (Ar-Br)-1.01.0Substrate
4-(4-(Dimethylamino)butyl)phenylboronic acid221.121.21.2Coupling Partner
Pd(OAc)₂224.500.020.02Palladium Precatalyst
SPhos410.570.040.04Ligand
K₃PO₄212.272.52.5Base
1,4-Dioxane-5 mL-Solvent
Water (degassed)-1 mL-Co-solvent
Experimental Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), 4-(4-(dimethylamino)butyl)phenylboronic acid (265 mg, 1.2 mmol), potassium phosphate (531 mg, 2.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Degassing: Sparge the resulting mixture with a gentle stream of argon for 10-15 minutes to remove any residual dissolved oxygen. Oxygen can lead to catalyst decomposition and the formation of homocoupling byproducts.[1]

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the limiting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the final product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed; Poor quality boronic acid.Use a more active catalyst system (e.g., a Buchwald precatalyst). Ensure thorough degassing.[11] Check the boronic acid for signs of decomposition (protodeboronation).
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without efficient reduction.Improve degassing technique. The presence of phosphine ligands typically aids in the reduction of Pd(II) to the active Pd(0) state.[1]
Protodeboronation Excess water or base; Prolonged reaction time at high temperature.Reduce the amount of water in the solvent system. Use a milder base (e.g., K₂CO₃). Ensure the reaction is not heated longer than necessary.
Difficult Purification Residual palladium catalyst.Pass the crude product through a short plug of silica or use a palladium scavenger resin during workup.

References

  • Organic & Biomolecular Chemistry. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Available at: [Link]

  • PubMed. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Available at: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Xingwei Li Group. Aminative Suzuki–Miyaura coupling. Available at: [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Available at: [Link]

  • ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Catalysis Consulting. Case Study: Knowledge Based Problem Solving. Available at: [Link]

  • ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Available at: [Link]

  • Organic-Synthesis.com. Suzuki-Miyaura Coupling. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

Sources

Method

base selection for Suzuki reaction with "4-(4-(Dimethylamino)butyl)phenylboronic acid"

Application Note & Protocol Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of 4-(4-(Dimethylamino)butyl)phenylboronic Acid Audience: Researchers, scientists, and drug development professionals. Introduct...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of 4-(4-(Dimethylamino)butyl)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating Challenges in Advanced Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds, a common motif in pharmaceuticals and functional materials.[1] The reaction's success hinges on a delicate interplay between the palladium catalyst, the organoboron species, the organic halide, and, critically, the base. While the reaction is robust, its efficiency can be compromised by substrates bearing complex functional groups.

This guide focuses on a particularly challenging substrate: 4-(4-(Dimethylamino)butyl)phenylboronic acid . The presence of a Lewis basic tertiary amine within the molecule introduces specific hurdles, primarily the potential for catalyst inhibition or poisoning through coordination with the palladium center. This document, intended for experienced researchers, provides a deep dive into the mechanistic role of the base and offers a strategic framework for selecting the optimal base to ensure a successful coupling, transforming a potential liability into a predictable and high-yielding transformation.

The Decisive Role of the Base in the Catalytic Cycle

The base is not a mere spectator in the Suzuki-Miyaura reaction; it is an essential activator that participates in multiple stages of the catalytic cycle.[2][3] Its primary functions are to facilitate the crucial transmetalation step, which is often rate-limiting. This is accomplished through two principal, and sometimes competing, mechanistic routes: the "Boronate Pathway" and the "Oxo-Palladium Pathway".[4]

  • The Boronate Pathway: The base reacts with the neutral, trivalent boronic acid (R-B(OH)₂) to form a more nucleophilic, tetravalent boronate species ([R-B(OH)₃]⁻).[5][6] This "ate" complex possesses a higher electron density on the organic moiety, dramatically accelerating its transfer from boron to the palladium(II) center.[7]

  • The Oxo-Palladium Pathway: Alternatively, the base (typically a hydroxide or alkoxide) can displace the halide on the palladium(II) complex formed after oxidative addition, generating a palladium-hydroxide or palladium-alkoxide species (e.g., [ArPd(OH)L₂]).[8] This complex then readily reacts with the neutral boronic acid to form a Pd-O-B linkage, priming the system for transmetalation.

The choice of base, its strength, and its solubility directly influence which pathway predominates and the overall efficiency of the catalytic cycle.

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L n oxidative_addition Oxidative Addition pd0->oxidative_addition r1x Ar-X (Aryl Halide) r1x->oxidative_addition pd2_complex L nPd(II)-Ar     |    X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->transmetalation diorgano_pd L nPd(II)-Ar     |    R transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Addition - Boronic Acid Salt (1.0 eq) - Aryl Halide (1.1 eq) - Base (3.0 eq) - Catalyst (0.02-0.05 eq) B 2. Inert Atmosphere Evacuate and backfill flask with Argon/Nitrogen (3x) A->B C 3. Solvent Addition Add degassed Dioxane/Water via syringe B->C D 4. Reaction Heat to 80-100 °C with vigorous stirring C->D E 5. Monitoring Track progress via TLC or LC-MS until starting material is consumed D->E F 6. Workup - Cool to RT - Dilute with EtOAc - Wash with water & brine E->F Upon Completion G 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography F->G H 8. Analysis Characterize pure product (NMR, MS) G->H

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 4-(4-(Dimethylamino)butyl)phenylboronic acid HCl (1.0 equiv), the aryl bromide (1.1 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

  • Establish Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). Add the solvent to the reaction vessel via syringe under a positive pressure of inert gas. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove inorganic salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion and Key Recommendations

Successfully performing a Suzuki-Miyaura coupling with 4-(4-(Dimethylamino)butyl)phenylboronic acid requires a deliberate and mechanistically informed approach to base selection. The potential for catalyst inhibition by the intramolecular tertiary amine is a significant challenge that can be overcome by using the boronic acid as an acid salt. This necessitates the use of a higher stoichiometry of an external base.

For this specific application, potassium phosphate (K₃PO₄) is the recommended starting point due to its optimal balance of basicity, solubility, and functional group tolerance. By carefully controlling the reaction atmosphere and employing a well-chosen base, researchers can reliably synthesize complex biaryl structures essential for drug discovery and materials science.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available from: [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry Notes. (2022). Suzuki reaction: easy mechanism, application. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Retrieved from [Link]

  • The McClellan Group. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ACS Central Science. Retrieved from [Link]

  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Cravotto, G., et al. (2014). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. Retrieved from [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, C., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

Sources

Application

The Decisive Role of the Solvent in Palladium-Catalyzed Cross-Coupling of 4-(4-(Dimethylamino)butyl)phenylboronic Acid

Introduction: A Versatile Building Block in Modern Chemistry 4-(4-(Dimethylamino)butyl)phenylboronic acid and its close analog, 4-(dimethylamino)phenylboronic acid, are pivotal intermediates in the synthesis of complex o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

4-(4-(Dimethylamino)butyl)phenylboronic acid and its close analog, 4-(dimethylamino)phenylboronic acid, are pivotal intermediates in the synthesis of complex organic molecules.[1][2] Their utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with remarkable precision.[1][2] These compounds are integral to the development of novel pharmaceuticals, advanced materials, and molecular sensors.[1][2] The electron-donating dimethylamino group significantly influences the electronic properties of the molecule, which in turn affects its reactivity in coupling reactions. This application note provides an in-depth exploration of a critical, yet often underestimated, parameter in these transformations: the choice of solvent. We will delve into the profound impact of the solvent on reaction efficiency, selectivity, and overall success, providing researchers, scientists, and drug development professionals with a comprehensive guide to optimizing their synthetic strategies.

The Mechanistic Underpinnings: How Solvents Dictate the Reaction Pathway

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] The fundamental steps are: oxidative addition, transmetalation, and reductive elimination.[3] The solvent is not a mere spectator in this process; it actively participates and influences each of these key steps.[4]

The choice of solvent can significantly impact the rate and selectivity of the reaction.[4] A cross-coupling reaction involves a variety of species with differing polarities, including lipophilic organic reactants, organometallic intermediates, and inorganic bases.[4] Therefore, the solvent system must effectively solubilize all components to facilitate the reaction. Dipolar aprotic solvents like N,N-dimethylformamide (DMF) are often employed due to their ability to dissolve a wide range of organic compounds and inorganic salts.[4]

Recent studies have revealed that the role of the solvent extends beyond simple solubility.[5][6] The polarity of the solvent does not always correlate directly with reaction outcomes, suggesting a more intricate mechanism is at play.[5][6] It is now understood that coordinating solvents can directly interact with the palladium catalyst, influencing its reactivity and stability.[5] For instance, in certain reactions, polar coordinating solvents like acetonitrile (MeCN) and DMF can alter the active catalyst from a monophosphine species to an anionic bisligated complex, thereby switching the chemoselectivity of the coupling.[5]

dot

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products cluster_solvent Solvent Influence Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product Coupled Product (R¹-R²) RedElim->Product ArX Aryl Halide (R¹-X) ArX->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation Solvent Solvent Solvent->Pd0 Coordinates to Pd center Solvent->OxAdd Stabilizes TS Solvent->Transmetalation Solubilizes Base & Boronate

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the key stages where the solvent exerts its influence.

Comparative Analysis of Common Solvents

The selection of an appropriate solvent system is critical for the success of the Suzuki-Miyaura coupling of 4-(4-(Dimethylamino)butyl)phenylboronic acid. Below is a comparative analysis of commonly employed solvents and their effects on the reaction.

Solvent SystemKey Characteristics & Impact on ReactionTypical Conditions & Observations
Toluene A nonpolar, aromatic solvent. Often used in biphasic systems with water.[7]Good for dissolving organic starting materials. The aqueous phase is necessary to dissolve the inorganic base. Can be effective but may lead to slower reaction rates compared to polar aprotic solvents.
Tetrahydrofuran (THF) A moderately polar aprotic solvent. Miscible with water.[7]A versatile solvent that often provides good results.[8] The addition of a small amount of water can be beneficial for transmetalation without compromising selectivity.[5]
1,4-Dioxane A polar aprotic solvent, commonly used in Suzuki couplings.[7]Often used in combination with water. It is a good general-purpose solvent for these reactions.[9]
N,N-Dimethylformamide (DMF) A highly polar aprotic solvent.[7]Excellent at dissolving both organic substrates and inorganic bases, leading to homogeneous reaction mixtures.[4] Can accelerate the reaction rate. However, its coordinating ability can sometimes alter the selectivity of the reaction.[5][6]
Acetonitrile (MeCN) A polar aprotic solvent.Can significantly influence the chemoselectivity of the coupling, particularly with substrates bearing multiple reactive sites.[5]
Alcohols (e.g., Ethanol, Isopropanol) Protic solvents, often used in aqueous mixtures.Can be effective and offer a "greener" alternative. The choice of alcohol can influence reaction rates and yields.[10]
Water A highly polar protic solvent.Used as a co-solvent with organic solvents to dissolve the inorganic base. In some cases, reactions can be run predominantly in water, offering environmental and economic advantages.[7]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-(4-(Dimethylamino)butyl)phenylboronic acid with various aryl halides. Optimization of the solvent system, base, and catalyst may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in an Aqueous Dioxane System

This protocol is a robust starting point for a wide range of aryl bromides and iodides.

Materials:

  • 4-(4-(Dimethylamino)butyl)phenylboronic acid (1.1 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Deionized water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-(Dimethylamino)butyl)phenylboronic acid, the aryl halide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and deionized water to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

Protocol_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base start->reagents inert_atm Establish Inert Atmosphere reagents->inert_atm add_solvent Add Dioxane/Water Solvent System inert_atm->add_solvent heat Heat Reaction Mixture (80-100 °C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in Aqueous DMF

This protocol offers a simplified, ligand-free approach that can be effective for certain substrates.[11]

Materials:

  • 4-(4-(Dimethylamino)butyl)phenylboronic acid (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) chloride (PdCl₂) (1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (4 mL)

  • Deionized water (1 mL)

Procedure:

  • In a reaction vessel, dissolve 4-(4-(Dimethylamino)butyl)phenylboronic acid, the aryl bromide, and potassium carbonate in a mixture of DMF and water.

  • Add palladium(II) chloride to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. The choice of palladium precatalyst and ligand can also be critical. For electron-rich boronic acids, ligands such as SPhos or XPhos may be beneficial.[12]

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-deficient coupling partners.[12] Using anhydrous conditions and a milder base can help mitigate this issue.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, often due to the presence of oxygen.[12] Ensuring the reaction is thoroughly degassed can minimize homocoupling.

Conclusion

The solvent is a powerful tool in the optimization of Suzuki-Miyaura coupling reactions involving 4-(4-(Dimethylamino)butyl)phenylboronic acid. Its role transcends simple solubilization, extending to the modulation of catalyst activity and reaction selectivity through direct coordination and stabilization of intermediates. A judicious choice of solvent, whether a nonpolar medium like toluene in a biphasic system, a versatile ether like THF, or a highly polar aprotic solvent such as DMF, can significantly enhance reaction rates and yields. By understanding the fundamental principles of solvent effects and employing systematic optimization strategies, researchers can unlock the full synthetic potential of this valuable building block, paving the way for innovations in drug discovery and materials science.

References

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Pochopien, D. A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(11), e2100143. [Link]

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Al-Amin, M., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]

  • Posternak, G. (2023, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4987. [Link]

  • Sherwood, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1034-1044. [Link]

  • Clarke, M. L. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(13), 3513-3526. [Link]

  • Li, G., et al. (2020). Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(16), 9475-9481. [Link]

  • Wang, Y., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Novel and Efficient Palladium Complex. ResearchGate. [Link]

  • Reddit. (2023, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Nasrollahzadeh, M., et al. (2018). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

  • Wikipedia. (2024, January 15). Suzuki reaction. Wikipedia. [Link]

  • Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 12(29), 7626-7634. [Link]

  • Li, J., et al. (2012). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry, 14(9), 2389-2392. [Link]

  • The Organic Chemist. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • J&K Scientific LLC. (n.d.). 4-Dimethylaminophenylboronic acid. J&K Scientific LLC. [Link]

  • Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses Procedure. [Link]

  • Tanaka, H., et al. (2024). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Biaryl Compounds Using 4-(4-(Dimethylamino)butyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Biaryl Scaffolds and Functionalized Boronic Acids Biaryl structures are privileged motifs in medicinal chemistry, agrochem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biaryl Scaffolds and Functionalized Boronic Acids

Biaryl structures are privileged motifs in medicinal chemistry, agrochemicals, and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing these carbon-carbon bonds, owing to its mild conditions and broad functional group tolerance.[3][4][5]

The choice of the organoboron reagent is critical to the success and utility of the coupling reaction. While simple phenylboronic acids are widely used, functionalized derivatives allow for the direct incorporation of specific pharmacophores or moieties that can modulate a compound's physicochemical properties. 4-(4-(Dimethylamino)butyl)phenylboronic acid is a reagent of particular interest in drug discovery. The terminal dimethylamino group provides a basic handle that can improve aqueous solubility and serve as a key interaction point with biological targets, such as receptors or enzymes.

This guide provides a detailed technical overview and actionable protocols for employing 4-(4-(Dimethylamino)butyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions to synthesize advanced biaryl intermediates.

The Suzuki-Miyaura Reaction: Mechanistic Underpinnings

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6][7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[3]

  • Transmetalation : This is often the rate-determining step. The boronic acid, activated by a base, forms a boronate species (e.g., [Ar'B(OH)3]⁻). This species transfers its aryl group (Ar') to the Pd(II) center, displacing the halide.[3][8] The base is essential for facilitating the formation of the more nucleophilic boronate.[8]

  • Reductive Elimination : The two aryl groups on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr Byproduct X⁻ + B(OH)₃ Transmetal->Byproduct        RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Considerations

The presence of the dimethylaminobutyl group in the boronic acid requires careful consideration of reaction conditions to avoid potential side reactions, such as catalyst inhibition by the tertiary amine.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 4-(4-(Dimethylamino)butyl)phenylboronic acid with a generic aryl bromide. Optimization will likely be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-(4-(Dimethylamino)butyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/H₂O (4:1), Dioxane/H₂O (4:1), or THF/H₂O (4:1)), 5 mL

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 4-(4-(Dimethylamino)butyl)phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[9]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[10][11]

Key Parameter Selection & Optimization

The success of the coupling is highly dependent on the judicious choice of catalyst, base, and solvent.

ParameterOptionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos-G3)Pd(PPh₃)₄ is a classic, reliable choice for many couplings.[10] PdCl₂(dppf) is robust and often effective for more challenging substrates.[12] For difficult couplings, especially with aryl chlorides, modern Buchwald-type catalysts with bulky, electron-rich phosphine ligands are highly effective as they promote the oxidative addition step and stabilize the active catalytic species.[13][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃NAn inorganic base is required to activate the boronic acid for transmetalation.[8] K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is more soluble and often provides better results with less reactive halides. The tertiary amine on the boronic acid substrate itself is generally not basic enough to effectively promote the reaction, but strong inorganic bases are preferred to avoid competition with the desired catalytic cycle.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFA biphasic solvent system is common, with the inorganic base residing in the aqueous phase.[15] Dioxane and THF are often good choices due to their ability to solubilize both organic and inorganic reagents. DMF can be used for higher temperatures but must be rigorously degassed.
Temperature 60 - 120 °CMost reactions proceed well between 80-100 °C.[10] For highly reactive substrates (aryl iodides), lower temperatures may suffice, while less reactive aryl chlorides may require higher temperatures and more active catalysts.
Workflow Diagram

Suzuki_Workflow start Start setup 1. Assemble Reactants (Ar-X, Boronic Acid, Base, Catalyst) in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Workup (Dilute, Extract with Organic Solvent) react->workup purify 6. Purification (Dry, Concentrate, Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS, HPLC) purify->characterize end End (Pure Biaryl Product) characterize->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Product Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized biaryl compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary methods for structural elucidation. The appearance of new aromatic signals and the disappearance of the boronic acid proton signal are indicative of a successful reaction.[11]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, corresponding to its molecular formula.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the final compound. A single, sharp peak is indicative of a pure substance.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently strong base.3. Poor quality solvent or reagents.1. Use a fresh batch of catalyst or switch to a more active one (e.g., a Buchwald precatalyst).[13]2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Ensure solvents are anhydrous (if required by the specific protocol) and properly degassed.
Protodeborylation 1. Presence of excess water or acid.2. Prolonged reaction times at high temperatures.1. Use anhydrous solvents and ensure the base is sufficient to neutralize any acidic impurities.2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using masked boronate species like MIDA boronates for particularly sensitive substrates.[16]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Certain catalyst systems can promote this side reaction.1. Ensure the reaction is performed under a strict inert atmosphere.2. Screen different palladium catalysts and ligands.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • RSC Publishing. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ResearchGate. Aminative Suzuki-Miyaura coupling. [Link]

  • PubMed Central. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. [Link]

  • PubMed Central. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. [Link]

  • PubMed Central. Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells. [Link]

  • ResearchGate. Examples of biaryl structure applications. [Link]

  • ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [Link]

  • ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]

  • ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • PubMed Central. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]

  • J-STAGE. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

  • ACS Publications. THE SYNTHESIS OF BIARYL COMPOUNDS BY MEANS OF THE DIAZO REACTION. Journal of the American Chemical Society. [Link]

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  • ResearchGate. (2018). In Vitro Characterization of a Biaryl Amide Anti-virulence Compound Targeting Candida albicans Filamentation and Biofilm Formation. [Link]

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Application

The Strategic Application of 4-(4-(Dimethylamino)butyl)phenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the quest for modular and efficient synthetic methodologies is paramount. Boronic acids...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the quest for modular and efficient synthetic methodologies is paramount. Boronic acids have risen as indispensable tools for medicinal chemists, primarily for their versatility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. [1][2]This reaction's mild conditions and high functional group tolerance make it a cornerstone in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). [2][3]Beyond their role as synthetic linchpins, boronic acid moieties themselves can be found in FDA-approved drugs, acting as enzyme inhibitors. [4]This dual functionality underscores their profound impact on the drug discovery pipeline.

This application note focuses on a specialized building block, 4-(4-(Dimethylamino)butyl)phenylboronic acid , detailing its strategic implementation in the synthesis of advanced pharmaceutical intermediates. The presence of the dimethylaminobutyl side chain introduces a key pharmacophoric feature—a basic nitrogen atom—which can be crucial for modulating physicochemical properties such as solubility and for establishing critical interactions with biological targets. We will explore the mechanistic underpinnings of its reactivity and provide a detailed, field-proven protocol for its application in a Suzuki-Miyaura coupling reaction to generate a key intermediate for cyclin-dependent kinase (CDK) inhibitors.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of 4-(4-(Dimethylamino)butyl)phenylboronic acid are summarized below.

PropertyValueSource
CAS Number 922501-02-8[5]
Molecular Formula C₁₂H₂₀BNO₂[5]
Molecular Weight 221.11 g/mol [5]
Appearance White to off-white solid[6]
Storage Store at 2-8°C, protect from moisture[6]

Expert Insight: The boronic acid functional group is susceptible to dehydration to form a cyclic anhydride trimer (a boroxine). While often in equilibrium with the monomeric form in solution, it is best practice to use the reagent as fresh as possible or to verify its purity if it has been stored for an extended period. The dimethylamino group makes this compound basic and may require careful consideration of pH during aqueous workups.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the premier application for 4-(4-(Dimethylamino)butyl)phenylboronic acid in pharmaceutical synthesis. This reaction facilitates the formation of a C(sp²)–C(sp²) bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide or triflate.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium catalyst. [2]Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar'-Pd(II)L₂-X Pd0->PdII_complex Ar'-X ArX Ar'-X (Aryl Halide) OxAdd Oxidative Addition PdII_Ar_complex Ar'-Pd(II)L₂-Ar PdII_complex->PdII_Ar_complex Ar-B(OH)₃⁻ Base Base (e.g., Na₂CO₃) Boronate Ar-B(OH)₃⁻ (Boronate Complex) BoronicAcid Ar-B(OH)₂ (Boronic Acid) BoronicAcid->Boronate Base Transmetalation Transmetalation PdII_Ar_complex->Pd0 Product Product Ar'-Ar (Coupled Product) RedElim Reductive Elimination experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Reactants: - Boronic Acid - 2-Chloro-4-(1H-pyrrol-2-yl)pyrimidine - Na₂CO₃ - Solvents (DME/H₂O) degas Degas with N₂ reagents->degas catalyst Add Pd(PPh₃)₄ Catalyst degas->catalyst heat Heat to 85°C Monitor by TLC/LC-MS catalyst->heat cool Cool to Room Temperature heat->cool extract Extract with Ethyl Acetate cool->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Reagents and Materials
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
2-Chloro-4-(1H-pyrrol-2-yl)pyrimidine884305-10-0179.611.01.0
4-(4-(Dimethylamino)butyl)phenylboronic acid 922501-02-8 221.11 1.2 1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.993.03.0
1,2-Dimethoxyethane (DME)110-71-4-10 mL-
Water (H₂O)7732-18-5-2.5 mL-
Ethyl Acetate141-78-6-As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-As needed-
Silica Gel--As needed-
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-(1H-pyrrol-2-yl)pyrimidine (1.0 mmol, 1.0 eq), 4-(4-(dimethylamino)butyl)phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (3.0 mmol, 3.0 eq).

  • Solvent Addition: Add 1,2-dimethoxyethane (10 mL) and water (2.5 mL).

  • Inert Atmosphere: Purge the mixture with a stream of nitrogen for 15 minutes to remove dissolved oxygen. Causality Note: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it. Establishing and maintaining an inert atmosphere is critical for reproducible, high-yielding reactions.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).

  • Reaction: Heat the reaction mixture to 85°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl chloride is consumed.

  • Workup - Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Workup - Washing: Wash the organic layer with brine. Trustworthiness Note: The brine wash helps to remove residual water and inorganic salts from the organic phase, leading to a cleaner crude product and better performance in the subsequent purification step.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 4-(4-(4-(dimethylamino)butyl)phenyl)-2-(1H-pyrrol-2-yl)pyrimidine.

Conclusion and Future Outlook

4-(4-(Dimethylamino)butyl)phenylboronic acid is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility is expertly demonstrated through its efficient participation in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl-aryl structures. The protocol provided herein offers a robust and reproducible method for synthesizing a key intermediate for CDK inhibitors, highlighting the strategic importance of this reagent in modern drug discovery programs. As synthetic methodologies continue to advance, the application of such tailored boronic acids will undoubtedly expand, enabling the rapid and efficient construction of novel therapeutics.

References

  • Bessiere, Y. et al., "Isomerization of Limonene Epoxides, Allylic Rearrangement of p-Metntha-1(7),8-dien-2-ols: Preparation of Perilla Alcohol," Journal of Chemical Research (S), 1977, 304-305.
  • Chem-Impex International. "4-(Dimethylamino)phenylboronic acid." Available at: [Link]

  • Google Patents. "Process for making trans-isocarveol." US7884252B1.
  • Google Patents. "A process for the catalytic synthesis of polyphosphazenes." US4946938A.
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  • MDPI. "Synthesis of 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione." Molbank 2006, 2006, M468. Available at: [Link]

  • Organic Syntheses. "tert-Butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate." Org. Synth. 2009, 86, 231. Available at: [Link]

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  • Suzuki, A. "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds." Angew. Chem. Int. Ed. 2011, 50, 6722-6737.
  • Technical Disclosure Commons. "Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)-N-(2- methoxy-4-morpholino-5-nitrophenyl)pyrimidin-2-amine." (2025). Available at: [Link]

  • The Royal Society of Chemistry. "Supporting Information for: A highly efficient and reusable heterogeneous catalyst for Suzuki cross-coupling reactions in water." Available at: [Link]

  • Thomas, S. "4-Butylphenylboronic Acid: A Key Intermediate for Pharma & Agrochemicals." Available at: [Link]

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  • Google Patents. "PYRIMIDINE DERIVATIVES AS KINASE INHIBITORS." WO2008075066A1.

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Method

Application Notes &amp; Protocols: 4-(4-(Dimethylamino)butyl)phenylboronic Acid in Materials Science

Introduction: Unlocking Potential in Smart Materials 4-(4-(Dimethylamino)butyl)phenylboronic acid is a bifunctional organic molecule poised for significant applications in advanced materials science. While specific liter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Potential in Smart Materials

4-(4-(Dimethylamino)butyl)phenylboronic acid is a bifunctional organic molecule poised for significant applications in advanced materials science. While specific literature on this exact compound is nascent, its molecular architecture—combining a phenylboronic acid moiety with a pH-sensitive dimethylamino group via a flexible butyl linker—provides a strong basis for predicting its utility in creating responsive, intelligent materials.

This document serves as a technical guide for researchers, materials scientists, and drug development professionals. It outlines the foundational principles and provides detailed, field-proven protocols adapted from analogous systems. The core functionality of this molecule is predicated on two key chemical features:

  • The Phenylboronic Acid (PBA) Moiety: Boronic acids are Lewis acids that can reversibly form covalent esters with cis-1,2- or -1,3-diols.[1][2] This interaction is fundamental to its use in sensing saccharides (like glucose) and as a dynamic cross-linking point in polymers.[3][4] The stability of the resulting boronate ester is notably pH-dependent, typically favoring dissociation under acidic conditions.[5][6]

  • The Tertiary Amine Group: The dimethylamino group provides a pH-responsive handle. In its unprotonated state, it is relatively hydrophobic and can act as a hydrogen bond acceptor. Upon protonation at lower pH, it becomes a hydrophilic, positively charged ammonium species. This transition can be harnessed to trigger conformational changes, disassembly of nanostructures, or alter material properties like swelling.

This guide will explore the synergistic potential of these two groups in two primary application areas: pH-responsive drug delivery systems and dynamic self-healing hydrogels. The protocols herein are designed as robust starting points for experimentation, emphasizing the scientific rationale behind each step to empower researchers to innovate and optimize for their specific needs.

Application I: pH-Responsive Nanocarriers for Targeted Drug Delivery

The acidic microenvironment of solid tumors (pH ~6.5) and endo-lysosomal compartments (pH ~5.0) offers a strategic trigger for targeted drug release.[7] 4-(4-(Dimethylamino)butyl)phenylboronic acid can be incorporated into polymeric nanocarriers that remain stable at physiological pH (7.4) but disassemble or swell in acidic conditions to release their therapeutic payload.

Scientific Principle & Causality

We can leverage the boronic acid group to "lock" a polymer system together through the formation of boronate esters with a diol-containing partner. The dimethylamino group serves as the pH-trigger.

  • At Physiological pH (7.4): The dimethylamino group is largely deprotonated and neutral. The boronic acid can form stable ester bonds with a diol-containing polymer (e.g., a catechol-functionalized polymer or polyvinyl alcohol), leading to the self-assembly of stable, drug-loaded nanoparticles.[6]

  • At Tumor/Endosomal pH (5.0-6.5): The dimethylamino group becomes protonated (-N(CH₃)₂H⁺). This introduces positive charges, leading to electrostatic repulsion and increased hydrophilicity. Simultaneously, the lower pH destabilizes the boronate ester linkage, causing it to hydrolyze.[5][8] This dual-trigger mechanism—charge repulsion and bond cleavage—leads to the rapid disassembly of the nanocarrier and release of the encapsulated drug precisely at the target site.

This logical relationship is depicted in the workflow below.

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Tumor Microenvironment (pH < 6.5) a Drug-Loaded Polymer Assembly b Stable Boronate Ester (Cross-link) a->b held by d Nanocarrier Disassembly a->d pH Drop c Neutral Dimethylamino Group b->c stabilized by e Hydrolysis of Boronate Ester d->e caused by f Protonated Amino Group (Electrostatic Repulsion) d->f caused by g Targeted Drug Release e->g f->g

Caption: pH-triggered disassembly of a boronic acid-based nanocarrier.

Protocol: Formulation of pH-Responsive Nanoparticles

This protocol describes the formulation of nanoparticles from two polymer components:

  • Polymer A: A catechol-functionalized hydrophilic polymer (e.g., PEG-Poly(L-lysine)-catechol).

  • Polymer B: A hydrophobic polymer functionalized with 4-(4-(Dimethylamino)butyl)phenylboronic acid.

The interaction between the boronic acid on Polymer B and the catechol (a diol) on Polymer A will form the pH-sensitive boronate ester linkage.[6]

Materials:

  • Polymer A (e.g., mPEG-b-poly(L-lysine) functionalized with dopamine)

  • Polymer B (Synthesized by conjugating 4-(4-(Dimethylamino)butyl)phenylboronic acid to a hydrophobic polymer backbone, e.g., poly(lactic-co-glycolic acid) or PLGA)

  • Hydrophobic drug (e.g., Paclitaxel, PTX)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.5

  • Dialysis tubing (MWCO 3.5 kDa)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Polymer & Drug Dissolution:

    • Dissolve 10 mg of Polymer A, 10 mg of Polymer B, and 2 mg of Paclitaxel in 1 mL of DMF. Vortex thoroughly to ensure complete dissolution.

    • Rationale: DMF is a good common solvent for both hydrophilic and hydrophobic polymer blocks, ensuring homogenous mixing at the molecular level.

  • Nanoparticle Self-Assembly (Nanoprecipitation):

    • Add the 1 mL polymer/drug solution dropwise into 10 mL of vigorously stirring PBS (pH 7.4).

    • Continue stirring for 4 hours at room temperature.

    • Rationale: The rapid introduction of the organic solution into the aqueous phase (a non-solvent for the hydrophobic blocks) causes the polymers to self-assemble. The hydrophobic cores encapsulate the drug, while the hydrophilic PEG forms a stabilizing corona. The boronic acid and catechol groups react at the interface to form cross-links.[7]

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis tube.

    • Dialyze against deionized water for 24 hours, changing the water every 4-6 hours, to remove the DMF and any unencapsulated drug.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using DLS. A monodisperse population (PDI < 0.2) with a size between 50-200 nm is desirable for passive tumor targeting.

    • Determine drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis or HPLC after dissolving a known amount of lyophilized nanoparticles in a suitable organic solvent.

  • pH-Responsiveness Test:

    • Dilute the nanoparticle suspension into two separate buffers: PBS (pH 7.4) and Acetate Buffer (pH 5.5).

    • Monitor the particle size and scattering intensity over time using DLS.

    • Expected Result: The nanoparticles in pH 7.4 buffer should show a stable size. In pH 5.5 buffer, an increase in size and PDI, followed by a decrease in scattering intensity, indicates aggregation and subsequent disassembly.[7]

ParameterTarget ValueRationale
Hydrodynamic Diameter50 - 200 nmOptimal for tumor accumulation via the EPR effect.
Polydispersity Index (PDI)< 0.2Indicates a homogenous and stable nanoparticle formulation.
Drug Loading Content (DLC)> 5% (w/w)Ensures a therapeutically relevant dose can be delivered.
pH 5.5 Size Change> 30% increase/disassemblyConfirms pH-triggered disassembly for targeted release.[7]

Application II: Self-Healing Hydrogels for Tissue Engineering

Self-healing materials that can autonomously repair damage are highly sought after for applications ranging from injectable drug depots to scaffolds for tissue regeneration.[9] The dynamic, reversible nature of the boronate ester bond is ideal for creating such materials.[10][11]

Scientific Principle & Causality

A hydrogel network can be formed using a diol-containing polymer backbone, such as Polyvinyl Alcohol (PVA), and using our bifunctional boronic acid as a dynamic cross-linker.

  • Network Formation: The two boronic acid groups on a single cross-linker molecule can each form an ester bond with a hydroxyl group on separate PVA chains, creating a cross-linked 3D network that traps water to form a gel.

  • Dynamic Nature: These boronate ester bonds are in a constant state of breaking and reforming at equilibrium.[12]

  • Self-Healing Mechanism: When the gel is cut or damaged, the polymer chains at the interface are separated. If the damaged surfaces are brought back into contact, the dangling boronic acid and diol groups can find new partners across the interface, re-establishing the cross-linked network and restoring the gel's integrity.[9] The dimethylamino group can modulate the healing efficiency based on the pH of the surrounding medium, as its protonation state affects the pKa of the boronic acid and thus the stability of the boronate ester bonds.

G cluster_0 Intact Hydrogel Network cluster_1 Damage & Healing Cycle a Polymer Chains (e.g., PVA) b Dynamic Boronate Ester Cross-links a->b linked by b->a c Mechanical Damage (Cut) b->c Stress d Broken Cross-links at Interface c->d e Re-formation of Cross-links d->e Contact Re-established f Healed Network e->f f->b Integrity Restored

Caption: The self-healing mechanism of a boronate ester cross-linked hydrogel.

Protocol: Synthesis and Evaluation of a Self-Healing Hydrogel

Materials:

  • Polyvinyl alcohol (PVA, Mw 89,000-98,000, 99+% hydrolyzed)

  • 4-(4-(Dimethylamino)butyl)phenylboronic acid

  • Deionized water

  • Buffer solutions (pH 5.0, 7.4, 9.0)

  • Razor blade

  • Rheometer

Procedure:

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) PVA solution by dissolving 1 g of PVA in 10 mL of deionized water. Heat to 90°C with stirring until the PVA is fully dissolved. Allow to cool to room temperature.

    • Rationale: Heating is required to fully dissolve high molecular weight, highly hydrolyzed PVA.

  • Hydrogel Formation:

    • Prepare a 1 M stock solution of the boronic acid cross-linker in a minimal amount of an organic co-solvent like DMSO, then dilute in the desired buffer.

    • In a vial, mix the PVA solution and the boronic acid cross-linker solution at a specific molar ratio of PVA hydroxyl groups to boronic acid groups (e.g., 10:1).

    • Vortex briefly. The mixture should form a stable, self-supporting gel within minutes.

    • Rationale: The molar ratio is a critical parameter. Too few cross-links will result in a viscous liquid, while too many can lead to a brittle gel. An optimal ratio allows for dynamic behavior.

  • Qualitative Self-Healing Test:

    • Cast the hydrogel into a petri dish.

    • Use a razor blade to cut the hydrogel completely in half.

    • Gently push the two halves back into contact and let them rest at room temperature.

    • After a set time (e.g., 1 hour), carefully lift the hydrogel to observe if it has healed into a single piece.

    • Expected Result: The hydrogel should be able to support its own weight after healing, demonstrating the re-formation of cross-links across the damaged interface.[12]

  • Quantitative Rheological Analysis:

    • Use a rheometer to measure the storage modulus (G') and loss modulus (G'') of the hydrogel. A stable gel will have G' >> G''.

    • Perform a strain-sweep experiment to break the gel structure.

    • Follow with a time-sweep experiment at low strain to monitor the recovery of G' and G''.

    • Rationale: This experiment quantitatively measures the extent and speed of healing. A high percentage recovery of the initial G' indicates efficient healing.[12]

ParameterTest MethodExpected Outcome for Self-Healing Material
Gelation TimeVial Inversion Test< 5 minutes
Macroscopic HealingCut & Rejoin TestHydrogel supports its own weight after 1 hour of contact.[9]
Rheological RecoveryStep-Strain Rheology>85% recovery of initial storage modulus (G') within 30 minutes post-failure.
pH InfluenceRepeat tests at different pHsHealing efficiency may vary; expected to be optimal at slightly basic pH.

Conclusion and Future Outlook

4-(4-(Dimethylamino)butyl)phenylboronic acid represents a versatile building block for the next generation of smart materials. The protocols provided here for pH-responsive drug delivery and self-healing hydrogels are foundational workflows. The true potential lies in the hands of researchers to modify these polymer backbones, tune the linker chemistry, and explore new applications. Future work could involve incorporating this molecule into materials for glucose sensing, where the amino group could modulate the pKa of the boronic acid for improved performance at physiological pH, or developing multi-stimuli responsive systems that react to both pH and the presence of specific saccharides.[13][14]

References

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: A Tutorial Review. Chemical Reviews, 116(3), 1375–1397.
  • Matsumoto, A., et al. (2012). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 12(5), 5543-5560.[3]

  • Singaram, B., et al. (2011). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.[13]

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  • Ang, W. H., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3213-3226.[1][2]

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  • Royal Society of Chemistry. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A.[11]

  • An, H., et al. (2018). Self-healing boronic acid-based hydrogels for 3D co-cultures. Biomaterials Science, 6(12), 3274-3284.[9]

  • Zhang, X., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 633.[14]

  • Roberts, E., et al. (2015). Boronic Acid-Based Hydrogels Undergo Self-Healing at Neutral and Acidic pH. ACS Macro Letters, 4(2), 220-224.[12]

  • Feng, J., et al. (2014). A pH-responsive drug nanovehicle constructed by reversible attachment of cholesterol to PEGylated poly(l-lysine) via catechol-boronic acid ester formation. Acta Biomaterialia, 10(8), 3686-3695.[5]

  • Wang, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Molecules, 28(11), 4461.[6][7]

  • Zhang, Y., et al. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Omega, 6(12), 8565-8573.[8]

  • Wang, L., et al. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B, 4(25), 4448-4456.[19]

  • MDPI. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation.[7]

  • Roy, N., et al. (2023). Self-healing polymer design from dynamic B–O bonds to their emerging applications. Materials Chemistry Frontiers.[20]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions of "4-(4-(Dimethylamino)butyl)phenylboronic acid" in Cross-Coupling Reactions

For: Researchers, scientists, and drug development professionals Introduction Welcome to the technical support guide for "4-(4-(Dimethylamino)butyl)phenylboronic acid" and its application in cross-coupling reactions. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

Welcome to the technical support guide for "4-(4-(Dimethylamino)butyl)phenylboronic acid" and its application in cross-coupling reactions. This document is designed to provide in-depth troubleshooting assistance and address common challenges encountered during its use, particularly in Suzuki-Miyaura coupling. As a bifunctional molecule containing both a nucleophilic boronic acid and a basic dimethylamino group, this reagent presents unique reactivity challenges that can lead to undesired side reactions and diminished yields of the target product. This guide offers practical solutions and explains the underlying chemical principles to help you optimize your reaction conditions and achieve successful outcomes.

Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 4-(4-(Dimethylamino)butyl)phenylboronic acid is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A1: When a Suzuki-Miyaura coupling reaction underperforms, a systematic evaluation of key parameters is crucial. For boronic acids containing basic amine functionalities, the following aspects are particularly important:

  • Catalyst Activity and Integrity: Ensure your palladium catalyst and associated ligands are active. The presence of the dimethylamino group can potentially coordinate to the palladium center, interfering with the catalytic cycle. Consider using pre-formed, well-defined palladium precatalysts to ensure a consistent source of active Pd(0).[1]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the boronic acid and decomposition of the palladium catalyst.[1][2] Ensure all solvents are thoroughly degassed, and the reaction is performed under a robust inert atmosphere (Argon or Nitrogen).

  • Base Selection and Strength: The choice of base is critical in Suzuki-Miyaura couplings as it is required to activate the boronic acid for transmetalation.[3] However, a base that is too strong can promote undesired side reactions. For substrates with amine functionalities, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium or potassium hydroxide.

  • Solvent System: The polarity and protic nature of the solvent can significantly influence the reaction. A mixture of an organic solvent (e.g., dioxane, THF) and water is common, but the ratio may need optimization.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section delves into specific side reactions observed with 4-(4-(Dimethylamino)butyl)phenylboronic acid and provides detailed protocols to overcome them.

Issue 1: Protodeboronation - Loss of the Boronic Acid Group

Symptom: You observe the formation of N,N-dimethyl-4-butylaniline as a significant byproduct, confirmed by mass spectrometry or NMR, indicating the replacement of the C-B bond with a C-H bond.

Causality: Protodeboronation is a common side reaction for arylboronic acids, where the boronic acid moiety is cleaved and replaced by a proton from a solvent or reagent.[4] This process can be catalyzed by acids or bases and is often exacerbated by elevated temperatures and the presence of water.[4][5] Boronic acids with basic nitrogen-containing groups can exhibit complex protodeboronation mechanisms due to the formation of zwitterionic species under certain pH conditions.[4]

Troubleshooting Protocol:

  • Optimize Base and pH:

    • Action: Switch to a milder base. If you are using strong bases like NaOH or KOH, consider changing to K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Rationale: The rate of base-catalyzed protodeboronation is highly pH-dependent.[5][6] By using a weaker base, you can often find a pH window that favors the desired coupling over protodeboronation.

  • Anhydrous Conditions:

    • Action: Minimize water in the reaction. Use anhydrous solvents and dry reagents. While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation.

    • Rationale: Water acts as the proton source in the base-catalyzed protodeboronation pathway.[4]

  • Use of Boronic Esters:

    • Action: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or a diethanolamine adduct.[7]

    • Rationale: Boronic esters are generally more stable towards protodeboronation than the corresponding boronic acids.[6] The diethanolamine adducts are often crystalline, air-stable solids that can be used directly in the coupling reaction, slowly releasing the boronic acid in situ.[7]

Experimental Protocol: Formation of a Diethanolamine Adduct [1][7]

  • In a vial equipped with a stir bar, dissolve the 4-(4-(Dimethylamino)butyl)phenylboronic acid (1.0 equiv) in a minimal amount of methylene chloride.

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A precipitate of the diethanolamine adduct will form.

  • Stir the resulting slurry for 10-15 minutes.

  • Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • This stable adduct can be used directly in the Suzuki coupling reaction, typically with protic solvents.[7]

Issue 2: Boroxine Formation - Trimerization of the Boronic Acid

Symptom: You notice a decrease in the solubility of your boronic acid starting material, or you observe a new set of peaks in the NMR of your crude reaction mixture corresponding to the boroxine trimer.

Causality: Boronic acids can undergo reversible dehydration to form cyclic trimers called boroxines.[8][9][10] This process is often driven by heat or the presence of a drying agent and can occur both in the solid state and in solution.[8][10] While boroxines can participate in cross-coupling reactions, their reactivity can differ from the parent boronic acid, potentially leading to inconsistent results. The equilibrium between the boronic acid and the boroxine is influenced by the presence of water.[11]

Troubleshooting Workflow:

Boroxine_Troubleshooting start Problem: Suspected Boroxine Formation check_solubility Is the boronic acid sparingly soluble? start->check_solubility check_nmr Does NMR analysis confirm boroxine presence? check_solubility->check_nmr Yes result Improved Solubility & Consistent Reactivity check_solubility->result No, investigate other issues strategy Mitigation Strategies check_nmr->strategy Yes add_water Strategy 1: Add controlled amount of water strategy->add_water use_ester Strategy 2: Convert to boronate ester strategy->use_ester lower_temp Strategy 3: Lower reaction temperature strategy->lower_temp add_water->result use_ester->result lower_temp->result

Caption: Troubleshooting workflow for boroxine formation.

Mitigation Strategies:

  • Controlled Hydration: If you suspect boroxine formation, adding a controlled amount of water to the reaction mixture can shift the equilibrium back towards the active boronic acid monomer.

  • Lower Reaction Temperature: Since the dehydration to form boroxines is often thermally driven, lowering the reaction temperature can disfavor its formation.[8]

  • Conversion to Boronate Esters: As with protodeboronation, converting the boronic acid to its pinacol or other stable ester can prevent boroxine formation.

Issue 3: Oxidation and Homocoupling

Symptom: You observe the formation of phenolic byproducts (from oxidation of the boronic acid) or biphenyl homocoupling products.

Causality:

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols, a reaction that can be mediated by residual oxygen or certain metal catalysts.[2][12] The presence of an electron-donating group like dimethylamino can make the aryl ring more susceptible to oxidation.

  • Homocoupling: The palladium catalyst can promote the coupling of two molecules of the boronic acid to form a symmetrical biaryl compound. This is often more prevalent when the oxidative addition step of the catalytic cycle is slow or when oxygen is present.[1]

Troubleshooting Protocol:

  • Rigorous Degassing:

    • Action: Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

    • Rationale: Oxygen is a known promoter of both boronic acid oxidation and homocoupling side reactions.[1][2]

  • Catalyst and Ligand Choice:

    • Action: Use a pre-catalyst that ensures the rapid formation of the active Pd(0) species. Additionally, employing bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, minimizing the lifetime of catalyst intermediates that can participate in side reactions.

    • Rationale: A highly active and stable catalyst system will favor the desired cross-coupling pathway over competing side reactions.

  • Control Stoichiometry:

    • Action: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the electrophile.

    • Rationale: This can help to ensure that the electrophile is consumed quickly, reducing the opportunity for boronic acid homocoupling.

Summary of Key Parameters and Recommended Adjustments:

ParameterPotential IssueRecommended ActionScientific Rationale
Atmosphere Oxidation, HomocouplingMaintain a strict inert (Ar/N₂) atmosphere.[1]Prevents O₂-mediated catalyst decomposition and side reactions.[2]
Base ProtodeboronationUse milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[3]Minimizes base-catalyzed C-B bond cleavage.[4][5]
Temperature Protodeboronation, Boroxine FormationOptimize for the lowest effective temperature.Reduces rates of thermal decomposition and dehydration.[8]
Reagent Form Instability (Protodeboronation, Boroxine)Convert to a stable boronate ester (e.g., pinacol, diethanolamine).Increases stability and prevents premature degradation.
Water Content Protodeboronation, Boroxine EquilibriumUse anhydrous solvents or a carefully controlled amount of water.Water is a reactant in protodeboronation but shifts equilibrium away from boroxines.[4][11]
Visualizing the Competing Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura coupling pathway in competition with the major side reactions discussed.

Reaction_Pathways Reagents Ar-B(OH)₂ + R-X (4-(4-(Dimethylamino)butyl)phenylboronic acid + Electrophile) Suzuki Desired Suzuki-Miyaura Coupling Reagents->Suzuki Pd Catalyst, Base SideReactions Side Reactions Reagents->SideReactions Product Ar-R (Desired Product) Suzuki->Product Protodeboronation Protodeboronation SideReactions->Protodeboronation H⁺ Source (e.g., H₂O) Boroxine Boroxine Formation SideReactions->Boroxine Heat, -H₂O Homocoupling Homocoupling SideReactions->Homocoupling Pd Catalyst, O₂ Proto_Product Ar-H (N,N-dimethyl-4-butylaniline) Protodeboronation->Proto_Product Boroxine_Product (ArBO)₃ (Inactive Trimer) Boroxine->Boroxine_Product Homo_Product Ar-Ar (Biphenyl Byproduct) Homocoupling->Homo_Product

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

This guide provides a framework for diagnosing and resolving common issues encountered when using 4-(4-(Dimethylamino)butyl)phenylboronic acid in cross-coupling reactions. By understanding the underlying chemistry of these side reactions, researchers can make informed adjustments to their experimental protocols to maximize the yield and purity of their desired products.

References
  • Beilstein Journal of Organic Chemistry. Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]

  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • Chemical Science. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]

  • CNR-IRIS. On-Surface Synthesis of Boroxine-Based Molecules. [Link]

  • RSC Publishing. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. [Link]

  • ResearchGate. Formation of the boroxine from phenylboronic acid. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Wikipedia. Boroxine. [Link]

  • ACS Publications. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ChemRxiv. Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]

  • Cambridge Open Engage. Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. [Link]

  • NIH National Library of Medicine. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • RSC Publishing. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 4-(Dimethylamino)phenylboronic acid. [Link]

  • NIH National Library of Medicine. Organoborane coupling reactions (Suzuki coupling). [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. Suzuki coupling reaction of phenylboronic acid or 4-butylphenylboronic acid with aryl halides. [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling of 4-(4-(Dimethylamino)butyl)phenylboronic acid

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on the optimization of reactions involving "4-(4-(Dimethylamino)butyl)phenylboronic acid". This guide is de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on the optimization of reactions involving "4-(4-(Dimethylamino)butyl)phenylboronic acid". This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.

Introduction: The Nuances of a Substituted Boronic Acid

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and relatively mild conditions.[1][2][3] However, the presence of a basic tertiary amine, such as the dimethylamino group in "4-(4-(Dimethylamino)butyl)phenylboronic acid," introduces specific challenges that require careful consideration for successful and reproducible outcomes. The lone pair of electrons on the nitrogen atom can interact with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This guide will provide a systematic approach to optimizing the reaction temperature and other critical parameters to mitigate these effects and achieve high yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 4-(4-(Dimethylamino)butyl)phenylboronic acid is sluggish or failing. Could the dimethylamino group be the problem?

A1: Yes, it is highly probable. The tertiary amine functionality in your boronic acid can act as a Lewis base and coordinate to the palladium(0) catalyst. This coordination can hinder the crucial oxidative addition step of the catalytic cycle, effectively "poisoning" or inhibiting the catalyst.[4] This often manifests as a slow or stalled reaction. The strength of this inhibition can be influenced by several factors, including the specific palladium precursor and ligand used.

Troubleshooting Guide: Optimizing Reaction Temperature

Q2: What is the optimal starting temperature for the Suzuki coupling of 4-(4-(Dimethylamino)butyl)phenylboronic acid, and how should I approach temperature optimization?

A2: A good starting point for many Suzuki couplings is a moderate temperature, typically in the range of 60-80 °C.[5] However, for substrates with potentially coordinating groups like your tertiary amine, a systematic approach to temperature optimization is crucial.

Excessively high temperatures can lead to catalyst decomposition, formation of palladium black (inactive palladium), and increased side reactions such as protodeboronation (loss of the boronic acid group).[4] Conversely, a temperature that is too low may not provide sufficient energy to overcome the activation barrier of the catalytic cycle, especially if catalyst inhibition is a factor.

Experimental Protocol for Temperature Screening:

  • Initial Setup: Prepare several identical small-scale reactions in parallel. Use a reliable catalyst system known for its robustness, for instance, a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand like those developed by Buchwald.[1]

  • Temperature Gradient: Set up the reactions at a range of temperatures, for example, 50 °C, 70 °C, 90 °C, and 110 °C.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using a suitable analytical technique like TLC, LC-MS, or GC-MS.

  • Analysis: Compare the rate of product formation and the prevalence of side products at each temperature to identify the optimal range.

G

Q3: I'm observing significant side product formation. How does temperature influence this, and what are the common side products?

A3: Temperature has a direct impact on the rates of various competing reactions. Common side products in Suzuki couplings include:

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be exacerbated by the presence of oxygen or Pd(II) species.[4] Higher temperatures can sometimes increase the rate of homocoupling.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by aqueous basic conditions and higher temperatures.[5][6]

  • Dehalogenation: The replacement of the halide on the coupling partner with a hydrogen atom. This can occur if a hydride source is present.[4]

If you observe these side products, consider lowering the reaction temperature after an initial heating period to maintain a sufficient reaction rate while minimizing side reactions.

Advanced Troubleshooting: Beyond Temperature

Q4: Besides temperature, what other parameters should I consider to overcome catalyst inhibition by the dimethylamino group?

A4: Optimizing other reaction components is critical. Here's a breakdown of key factors:

ParameterRecommendation & Rationale
Catalyst/Ligand Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands form stable and highly active palladium complexes that are less susceptible to inhibition by the amine.[1][7] They can also facilitate the oxidative addition of challenging aryl halides.
Base The choice of base is crucial. A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often a good starting point.[8] Stronger bases can sometimes accelerate protodeboronation. The base must be soluble enough in the reaction medium to be effective. The use of aqueous co-solvents often aids in dissolving the base.[6]
Solvent A mixture of an aprotic organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or THF/H₂O) is commonly used.[6] The water helps to dissolve the inorganic base and facilitates the transmetalation step. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.

G Catalyst {Catalyst Selection|Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)} Success Successful Suzuki Coupling Catalyst->Success Base {Base Selection|Moderate strength (e.g., K₃PO₄, K₂CO₃)} Base->Success Solvent {Solvent System|Aprotic organic + Water (e.g., Dioxane/H₂O)} Solvent->Success

Q5: I'm still facing issues. Are there any alternative strategies I can try?

A5: If optimization of the standard parameters is insufficient, consider these advanced strategies:

  • Protecting the Amine: In challenging cases, you could temporarily protect the dimethylamino group as a quaternary ammonium salt by treating it with an alkyl halide (e.g., methyl iodide). This would prevent its coordination to the palladium catalyst. The protecting group can be removed after the Suzuki coupling.

  • Using a Boronic Ester: Converting the boronic acid to a boronate ester, such as a pinacol ester, can sometimes improve stability and reduce side reactions like protodeboronation.[5] These esters often exhibit different solubility and reactivity profiles.

  • Alternative Catalysts: While palladium is the most common catalyst, nickel-based catalysts have also been shown to be effective for Suzuki couplings and may exhibit different sensitivities to Lewis basic functional groups.[5]

General Experimental Protocol

This is a general starting protocol that should be optimized for your specific aryl halide.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), 4-(4-(Dimethylamino)butyl)phenylboronic acid (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst like XPhos Pd G3).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16). Retrieved from [Link]

  • Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. Retrieved from [Link]

  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Suzuki Coupling - Cambridge University Press. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki cross-coupling reaction - YouTube. Retrieved from [Link]

  • Aminative Suzuki-Miyaura coupling - ResearchGate. Retrieved from [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Retrieved from [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC - NIH. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Retrieved from [Link]

Sources

Troubleshooting

purification of crude product from "4-(4-(Dimethylamino)butyl)phenylboronic acid" reaction

Technical Support Center: Purification of 4-(4-(Dimethylamino)butyl)phenylboronic acid This guide provides in-depth troubleshooting advice and detailed protocols for the purification of the crude product from the "4-(4-(...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-(4-(Dimethylamino)butyl)phenylboronic acid

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of the crude product from the "4-(4-(Dimethylamino)butyl)phenylboronic acid" synthesis. This molecule's unique amphoteric nature, possessing both a basic tertiary amine and an acidic boronic acid functional group, presents specific challenges and opportunities for purification that will be addressed herein.

Troubleshooting Guide: Common Purification Issues

This section is designed in a question-and-answer format to directly address the most common and complex issues encountered during the purification of 4-(4-(Dimethylamino)butyl)phenylboronic acid.

Question 1: My initial workup is complete, but TLC and ¹H NMR analysis show a complex mixture of impurities. Where do I start?

Answer: A complex impurity profile is common and requires a systematic approach. The optimal purification strategy depends on the nature of the impurities and the physical state of your crude product.

The primary impurities often include:

  • Boroximes: Anhydride trimers of the boronic acid, which form upon dehydration.[1] These are often in equilibrium with the acid and may not interfere with subsequent reactions.[1]

  • Unreacted Starting Materials: Such as the corresponding aryl halide.

  • Homocoupling Byproducts: Resulting from the coupling of two aryl halide molecules.

  • Deboronated Product: The loss of the B(OH)₂ group. Sterically hindered or electron-rich arylboronic acids are particularly prone to deboronation.[2]

Use the following decision tree to select the most appropriate primary purification method.

Purification_Decision_Tree start Analyze Crude Product (TLC, NMR, Physical State) is_solid Is the product a solid? start->is_solid recommend_acid_base Action: Utilize Acid-Base Extraction Protocol start->recommend_acid_base Alternative for Amphoteric Compounds is_oily Product is an oil or waxy solid is_solid->is_oily No impurities_nonpolar Are major impurities significantly less polar? is_solid->impurities_nonpolar Yes recommend_trituration Action: Triturate with a non-polar solvent (e.g., Hexane/Ether) is_oily->recommend_trituration impurities_polar Impurities are polar or have similar polarity impurities_nonpolar->impurities_polar No recommend_recrystallization Action: Attempt Recrystallization impurities_nonpolar->recommend_recrystallization Yes recommend_chromatography Action: Perform Column Chromatography impurities_polar->recommend_chromatography impurities_polar->recommend_acid_base If separation is poor recommend_trituration->recommend_chromatography If still impure

Caption: Decision workflow for selecting a primary purification strategy.

Question 2: I'm performing silica gel chromatography, but my product is streaking badly on the TLC plate and I'm getting low recovery from the column. What's wrong?

Answer: This is a classic problem when purifying compounds containing basic amine groups on acidic silica gel. The dimethylamino group is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption and poor chromatographic performance.

Solutions:

  • Use a Mobile Phase Modifier: Add a competitive base to your eluent to occupy the acidic sites on the silica gel. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol).[3]

  • Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative to silica gel for purifying basic compounds.[4] It lacks the strong acidity of silica, which significantly reduces tailing and improves recovery.

  • Consider Boric Acid-Treated Silica: For boronic acids specifically, pre-treating the silica gel with a boric acid solution can minimize the over-adsorption of the boronic acid moiety itself, improving recovery.[5][6]

Table 1: Troubleshooting Chromatography Issues
Problem Potential Cause Recommended Solution
Severe Tailing / Streaking on TLCStrong interaction of the basic amine with acidic silica gel.Add 1-2% Triethylamine or NH₄OH to the eluent.[3]
Low or No Recovery from ColumnIrreversible adsorption of the product onto the stationary phase.Switch to a neutral stationary phase like alumina.[4]
Poor Separation from Polar ImpuritiesInsufficient resolving power of the chosen eluent system.Optimize the solvent gradient (e.g., start with a less polar mixture and gradually increase polarity). Try a different solvent system like EtOAc/Heptane with a TEA modifier.

Question 3: My crude product is a persistent oil that refuses to crystallize. How can I purify it?

Answer: Oily products are often the result of persistent solvent residues or the presence of impurities that act as a crystallization inhibitor.

Solutions:

  • Trituration: This is the first method to try. It involves stirring or sonicating the crude oil with a solvent in which your product is insoluble (or sparingly soluble) but the impurities are soluble.[4] For your compound, chilled non-polar solvents like hexanes, diethyl ether, or a mixture of the two are excellent starting points. This process can wash away oily impurities and often induces crystallization of the desired product.

  • Derivatization: If trituration fails, you can convert the boronic acid into a more stable and crystalline derivative for purification. After purification, the derivative can be hydrolyzed back to the boronic acid.

    • Diethanolamine Adduct: React the crude product with diethanolamine. These adducts are often highly crystalline and can be easily purified by recrystallization.[3]

    • Pinacol Ester Formation: Convert the boronic acid to its pinacol boronate ester (Bpin). These esters are generally less polar and more amenable to standard silica gel chromatography.

Question 4: I've successfully purified my product, but I'm concerned about its stability. What are the best storage practices?

Answer: Phenylboronic acids can degrade over time, primarily through oxidation and the formation of boroximes (anhydrides). The presence of the amine functionality also introduces a potential site for oxidation.

Best Practices for Storage:

  • Temperature: Store the purified solid at low temperatures (≤ -4 °C is recommended).[7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture, which can affect the equilibrium between the boronic acid and its boroxine.

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for this specific amphoteric compound? A1: Given the presence of both an acidic boronic acid and a basic dimethylamino group, acid-base extraction is a uniquely powerful and highly recommended technique.[8][9] It allows for the separation of your product from neutral organic impurities with high efficiency. See Protocol 1 for a detailed methodology.

Q2: Can I use the crude product directly in a Suzuki-Miyaura coupling reaction? A2: In some cases, yes. If the primary impurities are known not to interfere with the catalytic cycle (e.g., boroximes), you might proceed with crude material after a simple filtration.[5] However, for optimal results, reproducibility, and to avoid poisoning the palladium catalyst, purification is strongly advised. Purity is paramount in drug development settings.

Q3: My ¹H NMR spectrum shows broad peaks for the B(OH)₂ protons. Is this normal? A3: Yes, this is very common. The hydroxyl protons on the boron atom are acidic and exchange rapidly with trace amounts of water in the NMR solvent (like CDCl₃ or DMSO-d₆), leading to broad signals. Their integration may also be unreliable. The presence of boroxine anhydrides can also lead to a more complex spectrum than expected.[1]

Detailed Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the amphoteric nature of the title compound to separate it from non-ionizable (neutral) impurities.

  • Dissolution & Acidic Wash:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The target compound will protonate at the amine and move into the aqueous layer, leaving neutral impurities in the organic phase.

    • Repeat the aqueous extraction 2-3 times to ensure complete transfer of the product.

    • Discard the organic layer containing the neutral impurities.

  • Basification & Basic Wash:

    • Combine the acidic aqueous layers.

    • Cool the solution in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is ~9-10. This deprotonates the ammonium salt and forms the boronate salt.

    • At this stage, you can perform an optional wash with an organic solvent (e.g., ether) to remove any basic impurities.

  • Final Isolation:

    • Carefully re-acidify the aqueous layer with 1 M HCl to a pH of ~5-6. At this pH, the amine is protonated, but the boronic acid is in its neutral form, causing the product to precipitate if it is insoluble at this pH.

    • Alternatively, after the basification in step 2, extract the freebase product into an organic solvent like EtOAc. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[9]

Acid_Base_Extraction process process product_location product_location waste waste start Crude Product in Organic Solvent (EtOAc) add_hcl 1. Extract with 1M HCl start->add_hcl organic_1 Organic Layer: Neutral Impurities add_hcl->organic_1 Discard aqueous_1 Aqueous Layer: Product as R-NH₂⁺(CH₃)₂ add_hcl->aqueous_1 Keep add_naoh 2. Basify with NaOH to pH ~9 aqueous_1->add_naoh extract_etOAc 3. Extract with EtOAc add_naoh->extract_etOAc aqueous_2 Aqueous Layer: Inorganic Salts extract_etOAc->aqueous_2 Discard organic_2 Organic Layer: Purified Product extract_etOAc->organic_2 Keep final Dry & Concentrate organic_2->final

Caption: Workflow for purification using acid-base extraction.

Protocol 2: Recrystallization

This is the most effective method for purifying solid materials with non-polar impurities.

  • Solvent Screening: In test tubes, test the solubility of small amounts of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] A mixed-solvent system (e.g., Ethanol/Water, Dioxane/Water) is often required.

  • Dissolution: In an appropriately sized flask, add the minimum amount of the hot solvent (or solvent mixture) required to fully dissolve the crude solid.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Forum]. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids? [Online Forum]. Available at: [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]

  • Google Patents. (2004). Process for purification of boronic acid and its derivatives.
  • DRUG REGULATORY AFFAIRS INTERNATIONAL. Arylboronic Acids. WordPress.com. Available at: [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online Forum]. Available at: [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Organic Syntheses. Enantioselective Synthesis of N-Boc-diarylmethylamines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butoxycarbonyl-α-phenylsulfonamides. Available at: [Link]

  • Miller, S. J., et al. Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Supporting Information. Available at: [Link]

Sources

Optimization

dealing with impurities in "4-(4-(Dimethylamino)butyl)phenylboronic acid"

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-(Dimethylamino)butyl)phenylboronic acid. It addresses common challenges related to impuriti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-(Dimethylamino)butyl)phenylboronic acid. It addresses common challenges related to impurities, offering troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Introduction: The Challenge of Purity

4-(4-(Dimethylamino)butyl)phenylboronic acid is a bifunctional molecule, featuring both a nucleophilic dimethylamino group and an electrophilic boronic acid moiety. This duality makes it a valuable building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions. However, this same reactivity profile presents unique challenges in synthesis, purification, and handling, often leading to the formation of characteristic impurities that can compromise downstream applications.

This guide is structured to help you anticipate, identify, and mitigate these purity issues, ensuring the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 4-(4-(Dimethylamino)butyl)phenylboronic acid and its derivatives.

FAQ 1: My NMR spectrum shows broad signals for the boronic acid protons and a complex baseline. What's happening?

Short Answer: You are likely observing the presence of boroxines, which are cyclic anhydrides of the boronic acid.

In-Depth Explanation: Boronic acids exist in a dynamic equilibrium with their corresponding cyclic anhydrides, known as boroxines. This equilibrium is influenced by factors such as concentration, solvent, and the presence of water. In a non-aqueous or concentrated solution, the formation of the boroxine is often favored.

  • Chemical Rationale: The dehydration of three molecules of the boronic acid leads to the formation of a six-membered ring with alternating boron and oxygen atoms. This process is reversible upon the addition of water.

  • Spectroscopic Evidence: The presence of both the free boronic acid and the boroxine in solution leads to peak broadening in ¹H NMR due to chemical exchange. ¹¹B NMR is an excellent tool to confirm this, as the boronic acid will show a signal around 28-30 ppm, while the boroxine will appear further downfield, typically around 32-34 ppm.

Troubleshooting Steps:

  • Confirmation: To confirm the presence of boroxines, add a drop of D₂O to your NMR tube. The equilibrium should shift back towards the monomeric boronic acid, resulting in sharper peaks.

  • Mitigation in Reactions: For reactions sensitive to the monomer/trimer ratio, consider dissolving the boronic acid in a suitable solvent and adding a small amount of water to ensure it is predominantly in its monomeric form before use.

boroxine_formation

FAQ 2: My LC-MS analysis shows a major impurity with a mass corresponding to a dimer of my starting aryl halide. What is this and how do I remove it?

Short Answer: This is likely a homocoupling product, a common side-product in syntheses utilizing organometallic intermediates.

In-Depth Explanation: The synthesis of arylboronic acids often involves the reaction of an organolithium or Grignard reagent with a trialkyl borate. During the formation of these organometallic intermediates, or in subsequent cross-coupling reactions, a side reaction can occur where two aryl groups couple to form a biaryl species. In the context of 4-(4-(Dimethylamino)butyl)phenylboronic acid, this would result in the formation of a biphenyl compound.

  • Mechanistic Insight: Homocoupling is often promoted by the presence of oxygen or other oxidizing agents, which can facilitate the dimerization of the organometallic intermediate.

  • Impact: These homocoupled impurities lack the boronic acid functionality and are therefore unreactive in Suzuki-Miyaura couplings. Their presence will reduce the effective concentration of your desired reagent and can complicate purification of the final product.

Troubleshooting and Purification Strategy: A highly effective method to separate the acidic boronic acid from the non-acidic homocoupled impurity is through a pH-controlled liquid-liquid extraction.

Workflow: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Base Extraction: Extract the organic layer with an aqueous basic solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, while the neutral homocoupling impurity remains in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer containing the impurity.

  • Acidification & Re-extraction: Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to a pH of ~2-3. This will protonate the boronate salt, regenerating the water-insoluble boronic acid.

  • Final Extraction: Extract the acidified aqueous layer with fresh organic solvent. The purified boronic acid will now move back into the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

extraction_workflow

Part 2: Analytical & Purification Protocols

This section provides standardized protocols for the analysis and purification of 4-(4-(Dimethylamino)butyl)phenylboronic acid.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for determining the purity of the target compound and quantifying impurities.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peak shapes for both the boronic acid and the basic dimethylamino group.
Mobile Phase B AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient is suitable for screening for impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nmThe phenylboronic acid moiety provides strong UV absorbance at this wavelength.
Injection Volume 5 µLA small injection volume prevents peak distortion and column overloading.
Sample Prep 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.
Protocol 2: Recrystallization for Final Polishing

Recrystallization is a powerful technique for removing minor impurities and improving the crystalline form of the final product.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent system is one in which the boronic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a molecule with both polar and non-polar characteristics like this one, a binary solvent system such as isopropanol/water or acetone/heptane is a good starting point.

  • Dissolution: In a clean flask, add the crude boronic acid and the minimum amount of the hot primary solvent (e.g., isopropanol) required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add the anti-solvent (e.g., water or heptane) dropwise to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Part 3: Understanding the Chemistry of Impurity Formation

A proactive approach to purity involves understanding the potential side reactions during synthesis and storage.

Impurity Type Origin Potential Impact Mitigation Strategy
Boroxine Dehydration of the boronic acid.Can lead to inconsistent reactivity and dosing.Store in a cool, dry place. Can be reversed by adding water.
Homocoupling Product Side reaction during synthesis.Reduces yield and introduces a non-reactive impurity.Optimize reaction conditions (e.g., temperature, reagent addition rate). Remove via acid-base extraction.
Protodeborylation Product Cleavage of the C-B bond by acid or water.Loss of the reactive boronic acid group.Avoid strongly acidic conditions during workup and storage.
Oxidation Products (N-oxide) Oxidation of the dimethylamino group.Introduces a more polar impurity.Store under an inert atmosphere (e.g., nitrogen, argon).

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions with 4-(4-(Dimethylamino)butyl)phenylboronic acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-(4-(Dimethylamino)butyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions, suc...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-(4-(Dimethylamino)butyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. We will explore the nuances of catalyst poisoning, with a specific focus on challenges presented by the substrate's intrinsic chemical properties, and provide actionable troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of a Suzuki-Miyaura reaction?

A1: Catalyst poisoning is the deactivation of a palladium catalyst by chemical species, known as poisons, that bind to the active metal center. This binding, which can be reversible or irreversible, blocks the sites necessary for the catalytic cycle to proceed, leading to significantly reduced reaction rates, low conversion, or complete reaction failure.[1][2] The primary mechanism involves the strong adsorption of poison molecules onto the catalyst's active sites, which have a stronger affinity for the catalyst surface than the intended reactants.[1]

Q2: Is there a specific feature of "4-(4-(Dimethylamino)butyl)phenylboronic acid" that makes it susceptible to catalyst poisoning?

A2: Yes. The key structural feature is the tertiary amine (dimethylamino group) on the butyl chain. Tertiary amines are Lewis bases, meaning they have a lone pair of electrons that can readily coordinate to the electron-deficient palladium center of the catalyst. This coordination can lead to the formation of a stable, inactive complex, effectively taking the catalyst out of the productive cycle. This is a form of self-poisoning or intramolecular inhibition.[3][4][5]

Q3: What are the common symptoms of catalyst poisoning in my reaction?

A3: The most common indicators of catalyst poisoning include:

  • Low or No Product Conversion: The most obvious sign is the failure to form the desired product despite allowing for adequate reaction time.

  • Stalled Reaction: The reaction may start but then stop before reaching completion, even with an excess of reagents.

  • Formation of Palladium Black: A visible change in the reaction mixture from a homogeneous solution to a black suspension indicates that the soluble palladium(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.[4]

  • Inconsistent Results: High variability in yield between seemingly identical reaction batches can point to trace impurities acting as poisons.[6]

Q4: Besides the substrate itself, what are other common sources of catalyst poisons?

A4: Poisons can be introduced from a variety of external sources. It is critical to assess the purity of all components in the reaction.[6]

  • Reagents and Solvents: Impurities such as sulfur compounds (thiols, sulfides), other amines, or halides (from improper workups of previous steps) can act as potent poisons.[1][7]

  • Starting Materials: The organohalide coupling partner or the boronic acid itself may contain residual impurities from their synthesis. Elemental sulfur, for instance, has been identified as a culprit in failed Suzuki couplings.[7]

  • Atmosphere: For many palladium catalyst systems, oxygen and moisture can be detrimental, leading to catalyst oxidation and deactivation.[8][9]

Section 2: Troubleshooting Guides for Failed Reactions

This section provides structured guidance for diagnosing and resolving common issues encountered when using 4-(4-(Dimethylamino)butyl)phenylboronic acid.

Issue 1: Reaction shows very low to no conversion from the start.

Primary Suspected Cause: Intramolecular inhibition by the dimethylamino group. The amine is coordinating to the palladium center more strongly than the phosphine ligand or the organohalide, preventing the initial oxidative addition step of the catalytic cycle.

Troubleshooting Workflow:

G start Low/No Conversion q1 Is your ligand sterically bulky and electron-rich? start->q1 sol1 Action: Switch to a ligand like SPhos, XPhos, or RuPhos. These ligands bind strongly to Pd and can prevent amine coordination. q1->sol1 No q2 Is your base appropriate? q1->q2 Yes sol1->q2 sol2 Action: Increase ligand loading. Use a Ligand:Pd ratio of 1.5:1 to 2:1. This shifts the equilibrium away from amine coordination. end_success Problem Resolved sol2->end_success q2->sol2 Yes sol3 Action: Use a weaker, non-coordinating base. Switch from strong bases like NaOH/KOH to K3PO4 or K2CO3. q2->sol3 No sol3->end_success

Caption: Decision workflow for addressing low reaction conversion.

Detailed Mitigation Protocol: Optimizing Ligand and Base

  • Rationale: The choice of ligand is paramount. Sterically hindered and electron-rich alkylphosphine ligands (e.g., Buchwald-type ligands) form more stable complexes with palladium. This increased stability makes it harder for the dimethylamino group to displace the ligand and poison the catalyst.[6] Similarly, a strong base can deprotonate the boronic acid, but an excessively strong or coordinating base can interfere with the catalyst.

  • Step-by-Step Protocol:

    • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add your organohalide (1.0 equiv).

    • Catalyst/Ligand Premixing: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the selected bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol%). Add anhydrous, degassed solvent (e.g., Toluene or 2-MeTHF) and stir for 10-15 minutes. This pre-formation of the active catalyst is crucial.

    • Reagent Addition: To the Schlenk flask, add 4-(4-(Dimethylamino)butyl)phenylboronic acid (1.2-1.5 equiv) and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Initiation: Transfer the pre-mixed catalyst solution to the Schlenk flask via cannula.

    • Execution: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

Issue 2: Reaction stalls mid-way or yields are inconsistent.

Primary Suspected Cause: Trace impurities in reagents or solvents, or sensitivity to air/moisture.

Troubleshooting & Mitigation Table

Potential Cause Diagnostic Test Mitigation Strategy & Protocol
Sulfur/Thiol Impurities Send starting materials for elemental analysis or perform a thiol test (e.g., with Ellman's reagent).Purification: Recrystallize starting materials. Scavenging: Add a scavenger like copper(I) oxide or use a thiol-scavenging resin during workup.[7][10]
Water/Oxygen Contamination Reaction turns black (Pd black formation).Use Air-Stable Precatalysts: Employ palladacycle precatalysts (e.g., G3/G4 Buchwald precatalysts) which are more robust.[6][9] Improve Inert Technique: Use rigorously dried and degassed solvents. Ensure all glassware is flame- or oven-dried. Maintain a positive pressure of inert gas throughout the reaction.[11]
Impure Boronic Acid Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage.Protocol: Dissolve the boronic acid in a suitable solvent (e.g., THF/water) and stir for 1-2 hours before adding it to the reaction to ensure the active monomeric form is present.

Section 3: Advanced Diagnostic Techniques

When standard troubleshooting fails, advanced analytical methods may be required to identify the root cause of catalyst poisoning.

Diagram of Analytical Approaches:

G cluster_sample Sample Preparation cluster_analysis Analytical Technique failed_rxn Failed Reaction Mixture catalyst_sample Isolated Catalyst (Post-Reaction) failed_rxn->catalyst_sample icpms ICP-MS / ICP-OES catalyst_sample->icpms Detects metallic poisons (e.g., Pb, Hg, As) xps XPS catalyst_sample->xps Analyzes catalyst surface for adsorbed poisons reagent_sample Pristine Reagents/ Solvents gcms GC-MS reagent_sample->gcms Identifies volatile organic impurities chns CHN/S Analyzer reagent_sample->chns Quantifies S, N content (elemental analysis)

Caption: Analytical techniques for diagnosing catalyst poisoning sources.

Summary of Techniques:

  • Inductively Coupled Plasma (ICP-MS/OES): This technique is used to detect and quantify trace amounts of metallic impurities (e.g., lead, mercury, arsenic) that may be present in the reagents and can act as catalyst poisons.[12]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the chemical state of the palladium catalyst's surface. It can directly detect the presence of adsorbed poisons like sulfur or nitrogen compounds.[1][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile organic impurities in solvents or starting materials that could be poisoning the reaction.[14]

  • CHN/S Combustion Analysis: This method provides the bulk elemental composition of your starting materials, giving a precise measure of potential sulfur or excess nitrogen contamination.[12]

By systematically applying these diagnostic and mitigation strategies, researchers can overcome the challenges associated with catalyst poisoning and achieve successful outcomes in cross-coupling reactions involving 4-(4-(Dimethylamino)butyl)phenylboronic acid.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search Result.
  • Braga, A., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions. (2020). Royal Society Open Science. [Link]

  • Catalyst Poisoning Testing. Intertek. [Link]

  • Technical Support Center: Catalyst Poisoning in 2-Bromo-N-phenylbenzamide Cross-Coupling. (2025). BenchChem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (2012). LCGC. [Link]

  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. (2024). Iranian Journal of Catalysis. [Link]

  • Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides. (2018). Morressier.
  • Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. (2015). Chemical Communications. [Link]

  • Detection of Catalyst Poisons. G.A.S. Dortmund. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2017). MDPI. [Link]

  • Lennox, A., & Lloyd-Jones, G. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
  • Analysis of Catalysts. Tascon USA. [Link]

  • Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine. (2025). BenchChem.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Poisoning and deactivation of palladium catalysts.
  • Insights into Palladium Deactivation during Advanced Oxidation Processes. (2022). MDPI. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). PMC - NIH. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2016).
  • Technical Support Center: Palladium Catalyst Removal in 4-Formylphenylboronic Acid Reactions. (2025). BenchChem.
  • Poisoning and deactivation of palladium catalysts. (2001).

Sources

Optimization

Technical Support Center: Suzuki Coupling of Electron-Rich Boronic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific and often frustrating challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific and often frustrating challenges encountered when using electron-rich boronic acids in Suzuki-Miyaura cross-coupling reactions. This resource moves beyond standard protocols to explain the underlying chemistry of common failures and provides field-proven troubleshooting strategies to guide you to a successful outcome.

The Core Challenge: Reactivity vs. Stability

Electron-rich boronic acids are excellent nucleophiles, which should, in theory, facilitate the crucial transmetalation step of the Suzuki coupling. However, this high reactivity also makes them susceptible to undesirable side reactions, primarily protodeboronation and homocoupling. The electron-donating groups that enhance their nucleophilicity also destabilize the crucial carbon-boron bond, making it prone to cleavage under typical reaction conditions.[1][2] This guide is structured to help you navigate this delicate balance to favor the desired cross-coupling pathway.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a direct, question-and-answer troubleshooting guide to address specific experimental failures.

Q1: My reaction yield is very low, and my primary byproduct is the simple arene corresponding to my boronic acid. What is happening and how do I fix it?

A1: You are observing protodeboronation, the most common failure mode for electron-rich boronic acids. [1] This side reaction involves the replacement of the C–B(OH)₂ bond with a C–H bond, consuming your starting material.[1][2] The proton source is often water in the reaction medium, and the reaction is frequently accelerated by the base.[2][3]

Here is a systematic approach to mitigate protodeboronation:

1. Evaluate Your Base:

  • The Problem: Strong bases (like NaOH, KOH) in protic solvents (like water, ethanol) create a high concentration of hydroxide ions, which can aggressively promote protodeboronation.[2][4]

  • The Solution: Switch to a milder, non-hydroxide base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[4] Potassium fluoride (KF) can also be effective, particularly in anhydrous conditions.[4] The main role of the base is to activate the boronic acid to form a more nucleophilic boronate species for transmetalation; it should not be so aggressive that it cleaves the C-B bond.[5][6]

2. Control the Water Content:

  • The Problem: While a small amount of water can be beneficial or even necessary for some Suzuki catalytic cycles, excess water provides the proton source for protodeboronation.[4][7]

  • The Solution: Move to anhydrous or biphasic conditions. Using a solvent system like dioxane/H₂O (10:1) or toluene with a minimal amount of water can strike the right balance.[4] For particularly sensitive substrates, employing strictly anhydrous solvents (e.g., dry THF, dioxane) is recommended.[8]

3. Accelerate the Cross-Coupling:

  • The Problem: If the catalytic cycle is slow, the boronic acid has more time to decompose via protodeboronation before it can engage in the desired transmetalation.[7]

  • The Solution: Use a more active catalyst system. Modern catalyst systems featuring bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both the oxidative addition and reductive elimination steps.[4][8] This increased catalytic turnover can "outrun" the competing decomposition pathway. Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) for reliable generation of the active Pd(0) species.[4][8]

4. Protect the Boronic Acid:

  • The Problem: The free boronic acid is often the least stable form.[9]

  • The Solution: Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), MIDA boronate, or potassium trifluoroborate salt.[8][10] These derivatives are generally more robust and slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing decomposition.[7][10]

Troubleshooting Workflow for Protodeboronation

This diagram outlines the decision-making process when faced with low yields due to protodeboronation.

G start Low Yield & Significant Protodeboronation base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃, KF) start->base Is base strong (NaOH, KOH)? solvent Modify Solvent System (Anhydrous or less H₂O) base->solvent Still observing protodeboronation? success Successful Coupling base->success catalyst Use Faster Catalyst System (e.g., Buchwald Ligands/Precatalysts) solvent->catalyst Still observing protodeboronation? solvent->success protect Use a More Stable Boron Reagent (Pinacol Ester, MIDA Boronate, Trifluoroborate) catalyst->protect Still observing protodeboronation? catalyst->success protect->success

Caption: A decision tree for troubleshooting protodeboronation.

Q2: My main side-product is a dimer of my boronic acid (homocoupling). What causes this and how can I prevent it?

A2: Boronic acid homocoupling is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction. [4][9]

1. Rigorously Degas Your Reaction:

  • The Problem: Molecular oxygen can mediate the homocoupling of boronic acids, often through a Pd(II)-peroxo species.[2][11]

  • The Solution: Ensure all solvents (including any water used) and the reaction headspace are thoroughly deoxygenated. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes and maintaining a positive pressure of inert gas throughout the reaction setup and duration.[4]

2. Choose the Right Palladium Source:

  • The Problem: If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must first be reduced to the active Pd(0) state. This reduction can sometimes be accomplished by the homocoupling of two boronic acid molecules, consuming your starting material.[9]

  • The Solution: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4] Alternatively, use a modern precatalyst (like a Buchwald G3 or G4 precatalyst) that is designed for clean and efficient generation of the active Pd(0) catalyst, minimizing side reactions.[4][8]

Frequently Asked Questions (FAQs)

Why is the Suzuki Catalytic Cycle Prone to These Side Reactions?

The standard Suzuki cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12] Side reactions occur when competing pathways intercept key reagents or intermediates.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Product) ArPdR->Product ArX Ar-X (Electrophile) RBY2 R-B(OH)₂ (Boronic Acid) Base Base Protodeboronation Protodeboronation (R-H) RBY2->Protodeboronation H₂O, Base Homocoupling Homocoupling (R-R) RBY2->Homocoupling Pd(II), O₂ O2 O₂

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Validation of Suzuki-Miyaura Coupling Products: A Case Study with 4-(4-(Dimethylamino)butyl)phenylboronic acid

Introduction: Beyond Synthesis, Towards Certainty In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Towards Certainty

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[1][2] Among the vast arsenal of building blocks, reagents like 4-(4-(Dimethylamino)butyl)phenylboronic acid are of particular interest. The inclusion of a terminal dimethylamino group offers a basic handle for modulating solubility, influencing pharmacokinetic properties, or serving as a point of further functionalization.

However, the successful synthesis of a target molecule is only half the story. Unambiguous structural validation is paramount, ensuring that the desired transformation has occurred and that downstream biological or material science assays are conducted on the correct compound. While techniques like LC-MS and HPLC are invaluable for assessing purity and confirming molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unequivocal structural elucidation.[3]

This guide provides an in-depth, experience-driven comparison of NMR data for the validation of a model Suzuki-Miyaura reaction product derived from 4-(4-(Dimethylamino)butyl)phenylboronic acid. We will dissect the causality behind experimental choices, present a self-validating protocol, and compare the primary reagent with common alternatives, offering a holistic view for the practicing researcher.

The Model Reaction: A Strategic Suzuki-Miyaura Coupling

To illustrate the validation process, we will consider the palladium-catalyzed Suzuki-Miyaura coupling of 4-(4-(Dimethylamino)butyl)phenylboronic acid with 4-bromopyridine. This reaction is representative of those used to forge linkages central to many biologically active molecules.

The catalytic cycle, a cornerstone of palladium-catalyzed cross-coupling, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4][5][6] The choice of base is critical as it facilitates the formation of a borate salt, which is essential for the transmetalation step.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed for robustness and reproducibility, incorporating best practices for setting up cross-coupling reactions.[7][8]

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(4-(Dimethylamino)butyl)phenylboronic acid (1.0 mmol, 1.0 equiv), 4-bromopyridine (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[7] An inert atmosphere is crucial as the active Pd(0) catalyst can be oxidized and deactivated by atmospheric oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%). The choice of a pre-catalyst like Pd(PPh₃)₄ is common for its reliability, though other catalyst/ligand systems can be employed.[8][9]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe. The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active borate species.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the boronic acid starting material is consumed.[7]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product, 4-(4-(4-(Dimethylamino)butyl)phenyl)pyridine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification reactants Combine Reactants: - Boronic Acid - Aryl Halide - Base inert Establish Inert Atmosphere (Ar/N₂) reactants->inert catalyst Add Catalyst & Solvents inert->catalyst heat Heat & Stir (e.g., 90 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Pure Product purify->product

General workflow for the Suzuki-Miyaura coupling reaction.

The NMR Verdict: A Tale of Two Spectra

The power of NMR in this context lies in the direct comparison of the product spectrum with that of the starting materials. The key is to identify the disappearance of reactant signals and the appearance of new, characteristic product signals.

¹H and ¹³C NMR Analysis: Before and After the Coupling

The following table provides a detailed comparison of the expected NMR signals for our starting boronic acid and the final coupled product. This side-by-side analysis is the core of the validation process.

AssignmentStarting Material: 4-(4-(Dimethylamino)butyl)phenylboronic acidProduct: 4-(4-(4-(Dimethylamino)butyl)phenyl)pyridineRationale for Change
¹H Aromatic δ ~7.75 (d, 2H), δ ~7.25 (d, 2H)δ ~8.65 (d, 2H), δ ~7.55 (d, 2H), δ ~7.50 (d, 2H), δ ~7.45 (d, 2H)Disappearance of the simple AA'BB' system. Appearance of signals for both the phenyl and pyridine rings. Pyridine α-protons are significantly downfield due to the electron-withdrawing nature of the nitrogen atom.
¹H B(OH)₂ δ ~5.0-8.0 (br s, 2H)-Complete disappearance of the broad, exchangeable boronic acid protons is a primary indicator of reaction completion.
¹H Butyl Chain δ ~2.65 (t, 2H), ~2.30 (t, 2H), ~1.60 (m, 2H), ~1.45 (m, 2H)δ ~2.70 (t, 2H), ~2.35 (t, 2H), ~1.65 (m, 2H), ~1.50 (m, 2H)Minimal change expected. Slight downfield shifts may occur due to the modified electronic environment of the aromatic system.
¹H N(CH₃)₂ δ ~2.25 (s, 6H)δ ~2.28 (s, 6H)Very little change expected as this group is remote from the reaction center.
¹³C Aromatic (C-B) δ ~135 (quaternary C)-Disappearance of the carbon signal directly attached to the boron atom.
¹³C Aromatic (New C-C) -δ ~149 (quat.), δ ~139 (quat.)Appearance of two new quaternary carbon signals corresponding to the newly formed biaryl linkage.
¹³C Aromatic δ ~136 (CH), δ ~128 (CH)δ ~150 (CH), δ ~127 (CH), δ ~126 (CH), δ ~121 (CH)Significant changes in the aromatic region, with new signals corresponding to the pyridine ring carbons.
¹³C Butyl & N-Methyl δ ~59, ~45, ~35, ~30, ~28δ ~60, ~45, ~35, ~30, ~28Minimal to no significant changes are expected for the aliphatic carbons.

Note: Chemical shifts (δ) are approximate and reported in ppm. Actual values may vary based on solvent and concentration. It is a known phenomenon that boronic acids can form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.[10] Recording the spectrum in a coordinating solvent like methanol-d₄ can help break up these oligomers and provide a cleaner spectrum of the monomeric acid, though the B(OH)₂ protons will exchange with the solvent.[11]

G cluster_sm Starting Material ¹H NMR cluster_prod Product ¹H NMR sm_aromatic Aromatic Region (2 Doublets) prod_aromatic Complex Aromatic Region (Signals from both rings) sm_aromatic->prod_aromatic Transforms sm_boh B(OH)₂ Signal (Broad Singlet) prod_no_boh No B(OH)₂ Signal sm_boh->prod_no_boh Disappears

Key diagnostic changes observed in the ¹H NMR spectrum.

Comparative Analysis: Alternative Reagents

While boronic acids are the workhorses of Suzuki-Miyaura coupling, they are not without their challenges, such as potential instability and the tendency to form boroxines.[11][12] For researchers facing these issues, several alternatives offer enhanced stability and handling characteristics.

Boron Reagent TypeStructure ExampleAdvantagesDisadvantages
Boronic Acid R-B(OH)₂Widely available, generally high reactivity.Can be unstable, prone to dehydration to form boroxines, potential for protodeboronation.[4][12]
Boronate Esters (e.g., Pinacol) R-B(O-C(CH₃)₂)₂Highly stable, crystalline solids, easy to handle and purify.Transmetalation can be slower than with boronic acids, sometimes requiring more forcing reaction conditions.[12]
Trifluoroborate Salts [R-BF₃]⁻K⁺Air- and moisture-stable, crystalline solids, often show enhanced reactivity.[12]Require stoichiometric fluoride source for activation in some protocols; preparation adds an extra synthetic step.
DABO Boronates R-B(OCH₂CH₂)₂NStable, heterocyclic complexes that can be used directly in coupling reactions under standard conditions.[12]Less commercially available than other forms; preparation required.

The choice of reagent is often a balance between commercial availability, stability requirements, and reaction kinetics. For high-throughput synthesis where stability and ease of handling are paramount, boronate esters or trifluoroborate salts are excellent alternatives. However, for routine synthesis, the reactivity and broad availability of boronic acids often make them the first choice.

Conclusion

The validation of a coupling product like that derived from 4-(4-(Dimethylamino)butyl)phenylboronic acid is a multi-faceted process, but NMR spectroscopy provides the most definitive structural evidence. By carefully comparing the ¹H and ¹³C NMR spectra of the product to the starting materials, a researcher can confidently confirm the formation of the desired C-C bond. Key diagnostic markers—such as the disappearance of the B(OH)₂ proton signal, the loss of the ¹³C signal for the carbon-boron bond, and the appearance of a new, more complex aromatic system—serve as unambiguous proof of a successful Suzuki-Miyaura reaction. Understanding these spectral transformations, coupled with robust experimental design, empowers scientists to move forward with certainty in their drug discovery and development endeavors.

References

  • Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. The Royal Society of Chemistry. Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. Available from: [Link]

  • 11B NMR Chemical Shifts. San Diego State University. Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]

  • Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. ResearchGate. Available from: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PubMed. Available from: [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. Available from: [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Publications. Available from: [Link]

  • Cross-coupling reaction. Wikipedia. Available from: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. Available from: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available from: [Link]

  • Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre. The Royal Society of Chemistry. Available from: [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 4-(4-(Dimethylamino)butyl)phenylboronic Acid and Its Derivatives for Advanced Research Applications

For researchers, medicinal chemists, and materials scientists, the nuanced selection of molecular probes and building blocks is paramount to experimental success. Phenylboronic acids, a versatile class of compounds, have...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the nuanced selection of molecular probes and building blocks is paramount to experimental success. Phenylboronic acids, a versatile class of compounds, have garnered significant attention for their utility in areas ranging from Suzuki-Miyaura cross-coupling reactions to the development of sophisticated sensors and drug delivery systems.[1][2][3] This guide provides an in-depth comparative analysis of the spectroscopic properties of "4-(4-(Dimethylamino)butyl)phenylboronic acid" and its key derivatives. By understanding their distinct spectroscopic signatures, researchers can make informed decisions for their specific applications, ensuring both efficiency and accuracy in their work.

This document moves beyond a simple catalog of data, offering insights into the causality behind experimental choices and providing detailed, field-tested protocols. Our aim is to equip you with the practical and theoretical knowledge required for the confident application of these powerful chemical tools.

The Significance of Aminoalkyl-Functionalized Phenylboronic Acids

The introduction of an aminoalkyl group onto the phenylboronic acid scaffold imparts unique properties that are highly advantageous in various applications. The tertiary amine function in "4-(4-(Dimethylamino)butyl)phenylboronic acid" can act as a proton sponge, influencing the local pH environment. This is particularly relevant in the design of pH-responsive materials and sensors.[1] Furthermore, the amine moiety can participate in intramolecular B-N coordination, which modulates the Lewis acidity of the boronic acid and, consequently, its binding affinity for diols—a cornerstone of saccharide sensing.[4] The butyl linker provides flexibility and spatial separation between the phenylboronic acid and the dimethylamino group, which can be tailored to optimize interactions with target molecules.

Comparative Spectroscopic Analysis

A thorough understanding of the spectroscopic characteristics of "4-(4-(Dimethylamino)butyl)phenylboronic acid" and its derivatives is crucial for their unambiguous identification, purity assessment, and elucidation of their behavior in different chemical environments. This section provides a comparative overview of their key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of boronic acid derivatives. ¹H, ¹³C, and ¹¹B NMR provide complementary information to confirm the molecular structure and probe the electronic environment of the boron center.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data (DMSO-d₆)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-(4-(Dimethylamino)butyl)phenylboronic acid Aromatic protons: ~7.7-7.2 (m); Alkyl chain protons: ~2.5-1.5 (m); N-Methyl protons: ~2.2 (s)Aromatic carbons: ~140-128; Carbon-Boron (C-B): ~135 (broad); Alkyl chain carbons: ~60-25; N-Methyl carbons: ~45
4-(Dimethylamino)phenylboronic acid Aromatic protons: 7.6-7.7 (d), 6.6-6.7 (d); N-Methyl protons: 2.9 (s); B(OH)₂ protons: ~7.8 (br s)Aromatic carbons: ~152, ~136, ~111; Carbon-Boron (C-B): ~120 (broad); N-Methyl carbons: ~40
4-tert-Butylphenylboronic acid Aromatic protons: 7.7 (d), 7.4 (d); tert-Butyl protons: 1.3 (s); B(OH)₂ protons: ~8.0 (br s)Aromatic carbons: ~155, ~134, ~125; Carbon-Boron (C-B): ~130 (broad); tert-Butyl carbons: 34.7, 31.2

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument parameters. Data for 4-(Dimethylamino)phenylboronic acid and 4-tert-Butylphenylboronic acid are compiled from publicly available spectral data.[5][6] The data for 4-(4-(Dimethylamino)butyl)phenylboronic acid is predicted based on analogous structures.

¹¹B NMR Spectroscopy: A Window into Boron Chemistry

¹¹B NMR is particularly informative for studying boronic acids. The chemical shift of the boron nucleus is highly sensitive to its coordination state. A trigonal planar (sp²) boronic acid typically resonates at around 30 ppm, while a tetrahedral (sp³) boronate ester or borate complex appears at a higher field (around 3-15 ppm).[4][7] This technique is invaluable for monitoring the binding of boronic acids to diols.

Table 2: Comparative ¹¹B NMR Chemical Shifts

CompoundSolvent System¹¹B Chemical Shift (δ, ppm)
Phenylboronic Acid Derivatives (General) Methanol/Water~27-33 (sp²), ~4-10 (sp³)
Amine-coordinated Boronate Esters DMSO-d₆~14
Boronate Esters (without amine coordination) DMSO-d₆~27

Data compiled from studies on various phenylboronic acids.[4][8]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and determining the fragmentation patterns of boronic acid derivatives, which aids in their structural confirmation. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.

Fragmentation Patterns:

The fragmentation of N-alkyl substituted phenylboronic acids in mass spectrometry often involves characteristic losses. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.[9] For the butyl chain in "4-(4-(Dimethylamino)butyl)phenylboronic acid," fragmentation can lead to the loss of alkyl fragments. The boronic acid group itself can undergo dehydration to form boroxines (cyclic trimers), which may be observed in the mass spectrum.

A common fragmentation pattern for phenylboronic acids involves the loss of water and subsequent formation of the boroxine. For N,N-dialkylaminoalkylphenylboronic acids, fragmentation is often initiated by cleavage of the C-C bond alpha to the nitrogen atom, leading to a resonance-stabilized iminium ion. The presence of the butyl chain can also lead to McLafferty-type rearrangements.[10][11]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The position of the maximum absorbance (λmax) is sensitive to the electronic nature of the substituents on the aromatic ring.

Comparative Analysis:

The introduction of an electron-donating group, such as a dimethylamino group, onto the phenyl ring typically causes a bathochromic (red) shift in the λmax compared to unsubstituted phenylboronic acid. This is due to the extension of the π-conjugated system through the lone pair of electrons on the nitrogen atom. The alkyl chain in "4-(4-(Dimethylamino)butyl)phenylboronic acid" is expected to have a minimal effect on the λmax compared to "4-(dimethylamino)phenylboronic acid" as it does not significantly alter the electronic conjugation of the aromatic system.

Table 3: Comparative UV-Vis Spectral Data

CompoundSolventλmax (nm)
4-(Dimethylamino)phenylboronic acid Ethanol~280-300
4-Formylphenylboronic acid (for comparison) Methanol~255
Unsubstituted Phenylboronic acid Ethanol~270

Data is estimated based on typical values for these classes of compounds.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules. Many phenylboronic acid derivatives are designed to be fluorescent sensors, where the binding of an analyte, such as a saccharide, modulates the fluorescence intensity or wavelength.[1][12]

Mechanism of Sensing:

The fluorescence of sensors based on "4-(4-(Dimethylamino)butyl)phenylboronic acid" often relies on photoinduced electron transfer (PET). In the unbound state, the lone pair of electrons on the dimethylamino group can quench the fluorescence of a nearby fluorophore. Upon binding of a saccharide to the boronic acid moiety, the Lewis acidity of the boron atom increases, leading to a change in the electronic properties of the molecule that can inhibit the PET process, thereby "turning on" the fluorescence.[1] The length and flexibility of the butyl chain can influence the efficiency of this quenching and the sensitivity of the sensor.

Experimental Protocols

To ensure the reproducibility and reliability of your results, the following detailed protocols for the spectroscopic analysis of "4-(4-(Dimethylamino)butyl)phenylboronic acid" and its derivatives are provided.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra for structural confirmation and analysis.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the boronic acid derivative into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for many boronic acids and helps to break up intermolecular hydrogen bonding and the formation of boroxine trimers, leading to sharper signals, particularly for the B(OH)₂ protons.

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger sample quantity (20-30 mg) and a longer acquisition time may be necessary to obtain a good spectrum.

  • ¹¹B NMR: Use a boron-free probe if available. Acquire the spectrum with a sufficient number of scans. Use a broad spectral width to ensure the observation of both sp² and sp³ boron species.

Mass Spectrometry Protocol (ESI-MS)

Objective: To determine the accurate mass and fragmentation pattern of the boronic acid derivative.

Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in both positive and negative ion modes. Causality: Positive ion mode will show the protonated molecule [M+H]⁺, while negative ion mode may show the deprotonated molecule [M-H]⁻ or adducts with anions from the solvent.

  • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

UV-Vis Spectroscopy Protocol

Objective: To determine the maximum absorbance wavelength (λmax) and molar absorptivity.

Instrumentation: UV-Vis Spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the boronic acid derivative of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol or methanol).

  • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

Data Acquisition:

  • Use a quartz cuvette with a 1 cm path length.

  • Record a baseline spectrum with the pure solvent.

  • Record the absorbance spectrum of each dilution over a suitable wavelength range (e.g., 200-400 nm).

  • Identify the λmax and use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε).

Fluorescence Spectroscopy Protocol for Saccharide Binding

Objective: To evaluate the performance of the boronic acid derivative as a fluorescent sensor for saccharides.

Instrumentation: Fluorescence Spectrophotometer.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration Experiment cluster_analysis Data Analysis A Prepare stock solution of boronic acid derivative in buffer C Add fixed concentration of boronic acid to cuvette A->C B Prepare stock solution of saccharide (e.g., glucose) in buffer E Add increasing aliquots of saccharide solution B->E D Record initial fluorescence spectrum C->D F Record fluorescence spectrum after each addition E->F Incubate to reach equilibrium G Plot fluorescence intensity vs. saccharide concentration F->G H Determine binding constant (Ka) G->H

Caption: Workflow for fluorescence titration experiment to determine saccharide binding affinity.

Detailed Steps:

  • Prepare Solutions: Prepare stock solutions of the boronic acid derivative and the saccharide (e.g., glucose) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Causality: A buffered solution is crucial as the binding of boronic acids to diols is pH-dependent.[4]

  • Titration: To a quartz cuvette, add a fixed concentration of the boronic acid solution.

  • Initial Measurement: Record the fluorescence emission spectrum by exciting at an appropriate wavelength (determined from an excitation scan).

  • Saccharide Addition: Add small, incremental aliquots of the saccharide stock solution to the cuvette, mixing thoroughly after each addition.

  • Equilibrium and Measurement: Allow the solution to equilibrate for a few minutes after each addition before recording the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration. The data can be fitted to a suitable binding isotherm (e.g., the Benesi-Hildebrand equation) to determine the binding constant (Ka).

Conclusion and Future Perspectives

This guide has provided a comprehensive comparative analysis of the spectroscopic properties of "4-(4-(Dimethylamino)butyl)phenylboronic acid" and its derivatives. The detailed protocols and explanations of the underlying principles are intended to empower researchers to confidently utilize these compounds in their work. The unique combination of a flexible alkyl-linked amino group and a phenylboronic acid moiety makes these molecules highly promising for the development of advanced sensors, stimuli-responsive materials, and targeted drug delivery systems.

Future research in this area will likely focus on the synthesis of novel derivatives with tailored properties, such as enhanced water solubility, improved selectivity for specific saccharides, and excitation/emission profiles in the near-infrared region for biological imaging applications. The continued development and application of advanced spectroscopic techniques will be crucial for characterizing these next-generation materials and elucidating their mechanisms of action.

References

  • Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.). Università degli Studi di Messina. Retrieved January 20, 2026, from [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (2015). MDPI. Retrieved January 20, 2026, from [Link]

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. (2017). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Boronic acid functionalized fiber-optic SPR sensors for high sensitivity glycoprotein detection. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018). ACS Nano. Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells. (2024). Analytical Chemistry. Retrieved January 20, 2026, from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. Retrieved January 20, 2026, from [Link]

  • 4-(Dimethylamino)phenylboronic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable. Retrieved January 20, 2026, from [Link]

  • Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. (1993). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 11 B NMR Chemical Shifts. (n.d.). San Diego State University. Retrieved January 20, 2026, from [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved January 20, 2026, from [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2016). Organic Letters. Retrieved January 20, 2026, from [Link]

  • DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 20, 2026, from [Link]

Sources

Validation

A Comparative Guide to Phenylboronic Acids in Suzuki-Miyaura Coupling: A Focus on 4-(4-(Dimethylamino)butyl)phenylboronic acid

For the discerning researcher in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of biaryl scaffolds, a common motif in pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of biaryl scaffolds, a common motif in pharmaceuticals and functional materials.[1] The judicious selection of the organoboron coupling partner is paramount to achieving optimal reaction efficiency, directly influencing kinetics, yield, and substrate scope. This guide provides an in-depth comparison of 4-(4-(Dimethylamino)butyl)phenylboronic acid with other phenylboronic acids featuring a range of electronic properties, supported by established principles and experimental data for analogous systems.

The Decisive Role of Substituents in Suzuki-Miyaura Coupling

The efficacy of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic nature of its substituents. Generally, the transmetalation step, a critical phase in the catalytic cycle, is accelerated by electron-donating groups (EDGs) on the phenylboronic acid.[2] This enhancement is attributed to an increase in the nucleophilicity of the carbon atom attached to the boron, facilitating its transfer to the palladium center. Conversely, electron-withdrawing groups (EWGs) can decelerate this step, potentially leading to lower yields or requiring more forcing reaction conditions.[2]

Performance Profile of 4-(4-(Dimethylamino)butyl)phenylboronic acid

The key structural feature of 4-(4-(Dimethylamino)butyl)phenylboronic acid is the para-substituted dimethylamino group, a potent electron-donating group, connected via a butyl chain. The dimethylamino group significantly increases the electron density of the phenyl ring through resonance and inductive effects. The intervening butyl chain, being an alkyl group, is itself a weak electron-donating group and, more importantly, it electronically isolates the powerful dimethylamino group from the phenylboronic acid moiety to some extent. This structural arrangement suggests that 4-(4-(Dimethylamino)butyl)phenylboronic acid would behave as a moderately to strongly activated substrate in Suzuki-Miyaura coupling.

To contextualize its performance, we will compare it with phenylboronic acids bearing prototypical electron-donating, neutral, and electron-withdrawing substituents.

Comparative Performance Data

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various phenylboronic acids with aryl halides. It is important to note that direct quantitative comparison is challenging due to variations in reaction conditions across different studies. The entry for 4-(4-(Dimethylamino)butyl)phenylboronic acid is a qualitative projection based on established chemical principles, as specific experimental data was not found in the searched literature.

Phenylboronic Acid DerivativeSubstituent NatureExpected/Observed Performance in Suzuki CouplingRepresentative Yield (%)
4-(4-(Dimethylamino)butyl)phenylboronic acid Strongly Electron-Donating (via alkyl chain) High reactivity, expected to provide good to excellent yields under standard conditions. Not available (projected high)
4-Methoxyphenylboronic acidStrongly Electron-DonatingGenerally high yields and faster reaction rates.[3]95-98%[4]
Phenylboronic acidNeutralServes as a baseline for comparison. Good, reliable reactivity.[5]85-95%[4]
4-Formylphenylboronic acidStrongly Electron-WithdrawingCan exhibit slower reaction rates and may require optimized conditions to achieve high yields.70-85%
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic nature of the phenylboronic acid primarily impacts the transmetalation step.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Product ArX Aryl Halide (Ar-X) ArX->Ar-Pd(II)-X(L2) ArBOH2 Phenylboronic Acid (Ar'-B(OH)₂) ArBOH2->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structural Comparison of Phenylboronic Acids

The electronic properties of the substituent at the para-position of the phenyl ring dictate the reactivity of the boronic acid.

Boronic_Acids node1 4-(4-(Dimethylamino)butyl)phenylboronic acid -(CH₂)₄N(CH₃)₂ Strongly Electron-Donating node2 4-Methoxyphenylboronic acid -OCH₃ Strongly Electron-Donating node3 Phenylboronic acid -H Neutral node4 4-Formylphenylboronic acid -CHO Strongly Electron-Withdrawing

Caption: Structural comparison of representative phenylboronic acids.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid derivative (e.g., 4-(4-(Dimethylamino)butyl)phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (3-5 mol%) and the solvent mixture (10 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically when the starting aryl halide is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Experimental_Workflow start Start: Combine Reactants inert_atm Establish Inert Atmosphere start->inert_atm add_catalyst Add Catalyst and Solvent inert_atm->add_catalyst heat_stir Heat and Stir (80-100°C) add_catalyst->heat_stir monitor Monitor Reaction (TLC/GC-MS) heat_stir->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

4-(4-(Dimethylamino)butyl)phenylboronic acid is predicted to be a highly effective coupling partner in Suzuki-Miyaura reactions due to the strong electron-donating nature of the dimethylamino group. While direct experimental comparisons are not prevalent in the current literature, its performance is expected to be comparable to or exceed that of other electron-rich phenylboronic acids like 4-methoxyphenylboronic acid. The choice of phenylboronic acid is a critical parameter in the design of efficient Suzuki-Miyaura couplings, and understanding the electronic contributions of substituents is key to predicting reactivity and optimizing reaction outcomes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Mandal, S., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. [Link]

  • Tyagi, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Competing experiments in the Suzuki–Miyaura cross coupling reaction; PBA is phenylboronic acid, 4-OMe-PBA is 4 methoxyphenylboronic acid. (n.d.). ResearchGate. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Liu, X., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Das, S., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 4-(4-(Dimethylamino)butyl)phenylboronic acid

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2][3] This palladium-catalyzed re...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2][3] This palladium-catalyzed reaction forms carbon-carbon bonds between organoboronic acids and organic halides or triflates, proving particularly valuable in the creation of biaryl and substituted aromatic compounds that are common motifs in pharmaceuticals.[4][5] However, the efficiency of this reaction is highly dependent on the choice of the palladium catalyst system, especially when dealing with substrates bearing functional groups that can interact with the catalyst.

This guide provides an in-depth comparison of various palladium catalysts for the Suzuki-Miyaura coupling of a challenging substrate: "4-(4-(Dimethylamino)butyl)phenylboronic acid." The presence of the dimethylamino group introduces a specific challenge, as the lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[6][7] Understanding the interplay between the substrate and the catalyst is therefore crucial for successful and efficient synthesis.

The Catalytic Cycle: A Refresher

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid (Ar'-B(OH)2), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of Amine-Containing Substrates

The tertiary amine in "4-(4-(Dimethylamino)butyl)phenylboronic acid" can act as a Lewis base and coordinate to the electron-deficient palladium center. This coordination can lead to catalyst inhibition by blocking the active site required for oxidative addition or transmetalation, thereby slowing down or even halting the catalytic cycle.[6][7] The choice of palladium catalyst, particularly the ancillary ligands, is therefore critical to mitigate this inhibitory effect.

Comparison of Palladium Catalyst Systems

While direct comparative data for "4-(4-(Dimethylamino)butyl)phenylboronic acid" is scarce in publicly available literature, we can extrapolate from studies on similarly challenging amine-containing or sterically hindered substrates to guide our catalyst selection.[9][10] The following table summarizes the performance of common palladium catalysts in relevant Suzuki-Miyaura couplings.

Catalyst SystemLigand TypeKey AdvantagesPotential Drawbacks for Amine-Containing Substrates
Pd(PPh₃)₄ Monodentate PhosphineReadily available, well-established for a range of substrates.[10]Can be sensitive to steric hindrance and may require higher temperatures. The relatively small cone angle of PPh₃ may not be sufficient to prevent amine coordination.
PdCl₂(dppf) Bidentate FerrocenylphosphineRobust and versatile, often effective for challenging couplings, including those with heteroaryl boronic acids.[9]The bite angle of dppf provides good stability to the catalyst, which can be beneficial.
Pd(OAc)₂ + Buchwald Ligands (e.g., XPhos, SPhos) Bulky, Electron-Rich Biaryl MonophosphinesHighly active catalysts, often requiring lower catalyst loadings and milder reaction conditions.[11] The steric bulk of these ligands can prevent the coordination of the amine to the palladium center.Higher cost compared to traditional phosphine ligands.
PEPPSI™-Type Catalysts N-Heterocyclic Carbene (NHC)Highly stable and active, particularly for coupling of aryl chlorides.[1] The strong Pd-NHC bond can make the catalyst more robust in the presence of coordinating functional groups.May require specific optimization of reaction conditions.
Heterogeneous Catalysts (e.g., Pd/C) Supported Palladium NanoparticlesEase of separation and potential for recycling.[12][13]Can suffer from leaching of palladium into the solution and may exhibit lower activity compared to homogeneous catalysts.[13]

Experimental Protocol for Catalyst Screening

To objectively compare the performance of different palladium catalysts for the coupling of "4-(4-(Dimethylamino)butyl)phenylboronic acid," a standardized experimental protocol is essential.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Work-up & Analysis Reactants Aryl Halide (1.0 equiv) Boronic Acid (1.2 equiv) Base (2.0 equiv) Vessel Reaction Vessel Reactants->Vessel Catalyst Palladium Catalyst (x mol%) Catalyst->Vessel Solvent Degassed Solvent Solvent->Vessel Inert Inert Atmosphere (Argon or Nitrogen) Vessel->Inert Heating Heating (Specified Temperature) Inert->Heating Stirring Stirring (Specified Time) Heating->Stirring Workup Aqueous Work-up & Extraction Stirring->Workup Purification Column Chromatography Workup->Purification Analysis Yield Determination (e.g., NMR, GC-MS) Purification->Analysis

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized "4-(4-(Dimethylamino)butyl)phenylboronic acid"

In the landscape of modern drug discovery and materials science, boronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions.[1][2] The compound "4-(4-(Di...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, boronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions.[1][2] The compound "4-(4-(Dimethylamino)butyl)phenylboronic acid," with its unique combination of a nucleophilic amino group and a reactive boronic acid moiety, is a valuable intermediate for creating complex molecular architectures. However, its utility is directly proportional to its purity. Impurities can poison catalysts, lead to unpredictable reaction yields, and introduce unknown substances into final products, a critical concern in pharmaceutical development.[3]

This guide provides a comprehensive, multi-faceted approach to assessing the purity of this specific boronic acid. We will move beyond simple checklists, delving into the causality behind methodological choices and establishing a self-validating analytical workflow. Our goal is to equip researchers with the expertise to confidently ascertain the quality of their synthesized material.

The Analytical Imperative: Understanding Potential Impurities

Effective purity assessment begins with anticipating the likely impurities. For boronic acids, these often fall into several classes:

  • Residual Starting Materials & Reagents: Unreacted precursors from the synthesis.

  • Protodeboronation Products: The undesired replacement of the C-B bond with a C-H bond, a common side reaction.[4]

  • Oxidized Species: Boronic acids can be susceptible to oxidation.

  • Anhydrides (Boroxines): A signature challenge with boronic acids is their propensity to lose water and form cyclic trimers called boroxines.[1][5] This is a reversible equilibrium, and the ratio of boronic acid to boroxine can be influenced by storage conditions, solvents, and temperature.[5][6]

A robust purity assessment, therefore, must not only quantify the main compound but also identify and quantify these potential contaminants. This necessitates an orthogonal approach, using multiple analytical techniques that measure different physicochemical properties.

Core Analytical Techniques: An Orthogonal Workflow

No single technique is sufficient. We advocate for a tiered, orthogonal workflow that builds a complete and trustworthy purity profile.

Workflow for Purity Assessment

G cluster_0 Phase 1: Initial Screening & Structural Confirmation cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Definitive Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) HPLC RP-HPLC (Quantitative) NMR->HPLC Confirm Structure, Proceed to Quantify LCMS_qual LC-MS (Qualitative) LCMS_quant LC-MS/MS (Impurity ID) HPLC->LCMS_quant Identify Unknown Peaks EA Elemental Analysis (CHN) HPLC->EA Corroborate Purity Value end Certified Pure Compound LCMS_quant->end EA->end start Synthesized Product start->NMR Primary Structure Check start->LCMS_qual Quick Mass Check

Caption: Recommended workflow for comprehensive purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural verification. For this compound, a suite of NMR experiments is necessary.

  • ¹H NMR: Provides the initial fingerprint. Key signals to verify include the aromatic protons, the aliphatic butyl chain protons, and the N-dimethyl protons. Integration of these signals gives a preliminary ratio and can reveal obvious organic impurities.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹¹B NMR: This is a crucial, often underutilized, experiment for boronic acid analysis.[7] It directly probes the boron atom's chemical environment.[7]

    • sp²-hybridized boronic acid typically appears as a broad peak around δ 26-30 ppm .[8]

    • sp³-hybridized boronate esters/complexes show a sharper, upfield peak between δ 1-7 ppm .[8]

    • Boroxines , the cyclic anhydrides, are often found slightly downfield of the acid, around δ 33 ppm .[9]

    • The presence of multiple boron signals provides immediate evidence of an equilibrium or mixture.

Causality in Experimental Choice:

Why use ¹¹B NMR? Because it directly addresses the most common ambiguity in boronic acid chemistry: the acid-boroxine equilibrium.[5][6] While ¹H NMR might show broadened peaks, ¹¹B NMR provides a clear, quantitative picture of the different boron species present in the sample solution.[7][8]

Experimental Protocol: ¹¹B NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the synthesized compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it minimizes exchange of the B(OH)₂ protons.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Parameters:

    • Nucleus: ¹¹B

    • Frequency: Set to the appropriate frequency for ¹¹B on the given spectrometer (e.g., ~128 MHz on a 400 MHz instrument).

    • Acquisition Time: 0.1 - 0.2 seconds.

    • Relaxation Delay (d1): 1 second.

    • Number of Scans: 1024-4096 (¹¹B is a lower sensitivity nucleus).

    • Reference: Use a BF₃·OEt₂ external standard or rely on the spectrometer's internal calibration.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Quantitative Workhorse

HPLC is the gold standard for determining purity as a percentage area. It separates the target compound from more polar and less polar impurities.

Causality in Experimental Choice:

Developing a robust HPLC method is critical. The choice of mobile phase, pH, and column is dictated by the analyte's structure. Our target compound has a basic dimethylamino group and an acidic boronic acid group, making it amphoteric.

  • pH Control is Key: The pKa of a phenylboronic acid is typically around 9.[1] The dimethylamino group's pKa will be lower. Operating at a controlled pH ensures consistent ionization state and, therefore, reproducible retention times. A low pH (e.g., pH 2-3 with formic or trifluoroacetic acid) will protonate the amine, making the compound more polar, while a high pH (e.g., pH 8-10 with ammonium hydroxide) will deprotonate the boronic acid.[10]

  • Column Selection: A standard C18 column is a good starting point.[11] However, the polar nature of boronic acids can sometimes lead to poor retention. If this occurs, an alternative like a Phenyl or polar-embedded phase (e.g., RP-Amide) can provide alternative selectivity.

Experimental Protocol: RP-HPLC Purity Determination
  • Instrumentation: An HPLC or UHPLC system with a PDA or UV detector.

  • Column: XBridge™ Premier BEH C18, 4.6 x 100 mm, 3.5 µm, or equivalent.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection: UV at 254 nm.[10]

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A:B.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 22.0 | 95 | 5 |

Liquid Chromatography-Mass Spectrometry (LC-MS): Unmasking Impurities

While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the definitive tool for this. By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the parent compound and each impurity peak detected in the chromatogram.

Causality in Experimental Choice:

A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred. It provides a highly accurate mass measurement, allowing for the confident prediction of an impurity's elemental formula. This is critical for distinguishing a protodeboronated impurity from an oxidized one, for example. A sensitive LC-MS/MS method can be developed for trace-level quantification of underivatized boronic acids.[12][13]

Experimental Protocol: LC-MS Impurity Identification
  • LC System: Use the same HPLC method as described above to ensure correlation of retention times.

  • Mass Spectrometer: A Q-TOF or Orbitrap instrument.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The dimethylamino group is readily protonated.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis:

    • Confirm the [M+H]⁺ ion for the target compound (Expected m/z = 165.00 + 1.007 = 208.14).

    • Extract the exact mass for each impurity peak observed in the HPLC chromatogram.

    • Use the exact mass to predict possible elemental formulas and propose impurity structures.

Elemental Analysis (CHN): The Fundamental Check

Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample.[14] This is a fundamental, bulk analysis technique that validates the empirical formula of the synthesized compound.[14][15]

Causality in Experimental Choice:

This technique is orthogonal to chromatography and spectroscopy. While chromatography measures purity relative to other organic components, elemental analysis provides an absolute measure of elemental composition. A significant deviation between the theoretical and experimental values indicates the presence of inorganic impurities (e.g., salts), residual solvents, or a fundamental issue with the compound's identity. It is a critical component of quality control in the pharmaceutical industry.[14][15][16]

Hypothetical Data & Interpretation

Compound: 4-(4-(Dimethylamino)butyl)phenylboronic acid, C₁₂H₂₀BNO₂ Molecular Weight: 221.10 g/mol

Theoretical Values:

  • %C = 65.18

  • %H = 9.12

  • %N = 6.33

Experimental Results (Batch #123):

  • %C = 64.95

  • %H = 9.05

  • %N = 6.28

Interpretation: The experimental values are within the acceptable ±0.4% deviation, corroborating the compound's elemental formula and indicating high purity with respect to inorganic contaminants.

Comparative Guide to Purity Assessment Methods

Technique Primary Purpose Information Provided Pros Cons
¹H, ¹³C NMR Structural ConfirmationC-H framework, functional groups, relative proton ratios.Definitive structural information; good for identifying major organic impurities.Not ideal for trace analysis; can be insensitive to non-proton-bearing impurities.
¹¹B NMR Boron Species AnalysisDirect detection and ratio of boronic acid vs. boroxine/boronate.Unambiguously identifies key boron species.[7][8]Lower sensitivity; requires specific expertise to interpret.
RP-HPLC (UV) Quantitative PurityPercent purity based on area; retention times of impurities.Highly accurate and reproducible for quantification; industry standard.Does not identify unknown impurities; method development can be time-consuming.[17]
LC-MS (HRMS) Impurity IdentificationExact mass of parent and impurity peaks for formula prediction.Definitive identification of unknown impurities.[12]Not inherently quantitative without standards; more complex instrumentation.
Elemental Analysis Empirical Formula Validation% Composition of C, H, N.Confirms bulk purity and elemental composition; detects inorganic impurities.[14]Not suitable for identifying or quantifying specific organic impurities.
The Boroxine Equilibrium Visualized

G cluster_0 Monomer cluster_1 Trimer (Boroxine) Monomer R-B(OH)₂ Boroxine (RBO)₃ Monomer->Boroxine + 3 H₂O (Dehydration/Hydrolysis)

Caption: Reversible equilibrium between boronic acid and its boroxine.

Conclusion

Assessing the purity of "4-(4-(Dimethylamino)butyl)phenylboronic acid" is not a single measurement but a systematic investigation. By employing an orthogonal workflow—beginning with NMR for structural validation, moving to HPLC for robust quantification, leveraging LC-MS for impurity identification, and confirming with elemental analysis—researchers can build a self-validating and trustworthy purity profile. This rigorous approach is essential to ensure the reliability of subsequent research and the safety and efficacy of final products in drug development.

References

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Ishihara, K. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995.
  • ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Li, M., Fossey, J. S., & James, T. D. (2015). CHAPTER 2: 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. The Royal Society of Chemistry, 44-60.
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  • Onishi, Y., et al. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ACS Omega.
  • ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of 4-(4-(Dimethylamino)butyl)phenylboronic Acid: A Comparative Analysis of Plausible Reaction Pathways

For researchers and professionals in drug development, the efficient synthesis of key building blocks is paramount. Arylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the construction of c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key building blocks is paramount. Arylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of plausible synthetic routes for a particularly interesting, yet sparsely documented building block: 4-(4-(Dimethylamino)butyl)phenylboronic acid .

Proposed Synthetic Pathways: An Overview

Two primary retrosynthetic disconnections are considered for the synthesis of 4-(4-(Dimethylamino)butyl)phenylboronic acid. The choice of strategy hinges on the availability of starting materials and the desired scale of the reaction.

cluster_0 Retrosynthetic Analysis Target 4-(4-(Dimethylamino)butyl)phenylboronic acid A Pathway A: Borylation of a Pre-functionalized Arene Target->A B Pathway B: Alkylation of a Borylated Arene Target->B cluster_A Pathway A Workflow A1 Starting Material: 1-Bromo-4-(4-(dimethylamino)butyl)benzene A2 Method 1: Grignard Formation (Mg, THF) A1->A2 A3 Method 2: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) A1->A3 A4 Quench with Triisopropyl borate A2->A4 A6 Product: 4-(4-(Dimethylamino)butyl)phenylboronic acid A3->A6 A5 Hydrolysis (HCl) A4->A5 A5->A6

Caption: Workflow for the borylation of a pre-functionalized arene.

Protocol 2.1: Synthesis via Grignard Reaction

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.). Add a solution of 1-bromo-4-(4-(dimethylamino)butyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Initiate the reaction with a heat gun or a small crystal of iodine if necessary. Stir the reaction mixture at room temperature until the magnesium is consumed.

  • Borylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF, maintaining the temperature below -60 °C.

  • Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product may be purified by recrystallization or column chromatography.

Protocol 2.2: Synthesis via Miyaura Borylation

  • Reaction Setup: In a Schlenk flask, combine 1-bromo-4-(4-(dimethylamino)butyl)benzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (2.5 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Reaction Execution: Evacuate and backfill the flask with an inert gas three times. Add anhydrous dioxane or a similar solvent. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure. The resulting pinacol ester can be hydrolyzed to the boronic acid with aqueous acid, or the crude ester can be purified by column chromatography.

Scientific Rationale and Causality

  • Grignard Approach: This classic method is often a first choice due to its low cost. However, the strongly basic and nucleophilic nature of the Grignard reagent can be incompatible with certain functional groups. The tertiary amine in the substrate is generally tolerated, but proton abstraction or coordination to the magnesium can sometimes interfere with the reaction. The use of LiCl in Grignard formation can improve yields by breaking up magnesium aggregates. [1]

  • Miyaura Borylation: This palladium-catalyzed cross-coupling reaction offers significantly milder reaction conditions and broader functional group tolerance compared to the Grignard method. [2]The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. The use of a weak base like potassium acetate is common to prevent the premature hydrolysis of the diboron reagent and the product boronic ester. This method is often preferred for complex substrates despite the higher cost of the reagents.

Concluding Remarks for the Practicing Scientist

For the synthesis of 4-(4-(Dimethylamino)butyl)phenylboronic acid , both the Grignard and Miyaura borylation pathways offer viable routes. The final choice will depend on the specific constraints of the project, including cost, scale, and available starting materials. For initial small-scale synthesis and functional group compatibility, the Miyaura borylation is the recommended starting point. For larger-scale, cost-driven syntheses, optimization of the Grignard pathway may be more advantageous. It is imperative to perform careful characterization of the final product to ensure purity, as boronic acids can exist in equilibrium with their trimeric anhydrides (boroxines).

References

  • Leermann, T., et al. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479-4481. [Link]

  • Joshi-Pangu, A., et al. (2012). A Mild Palladium-Catalyzed Borylation of Primary Alkyl Bromides. The Journal of Organic Chemistry, 77(15), 6629-6633. [Link]

  • M. K. Brown, et al. (2019). A Ni-Catalyzed Arylboration of Alkenes. Journal of the American Chemical Society, 141(23), 9391-9400. [Link]

  • Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Enantioselective Synthesis of Amines by Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses, 86, 283. [Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]

  • Google Patents. (n.d.). Preparation method of arylboronic acid compound.
  • Matteson, D. S. (2001). Synthesis of Boronic Acid Analogues of α-Amino Acids by Introducing Side Chains as Electrophiles. The Journal of Organic Chemistry, 66(15), 5116-5125. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4814-4817. [Link]

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Validation

A Comparative Guide for Medicinal Chemists: 4-(4-(Dimethylamino)butyl)phenylboronic Acid as a Superior Alternative to Organotin Reagents in Cross-Coupling Reactions

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application, particularly in the high-stakes environment of drug development. The creation of carbon-carbon (C-C) bonds is t...

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application, particularly in the high-stakes environment of drug development. The creation of carbon-carbon (C-C) bonds is the bedrock of modern medicinal chemistry, and for decades, two palladium-catalyzed cross-coupling reactions have been dominant: the Stille coupling, utilizing organotin reagents, and the Suzuki-Miyaura coupling, which employs organoboron compounds.

This guide moves beyond a simple academic comparison. It is designed for researchers, process chemists, and drug development professionals who make critical decisions about synthetic routes, where factors like efficiency, purity, safety, and scalability are paramount. We will dissect the practical realities of using these two methodologies, making a definitive case for the adoption of functionalized boronic acids, exemplified by "4-(4-(Dimethylamino)butyl)phenylboronic acid," as the modern, responsible choice over their organotin predecessors.

The Legacy Reagent: Understanding Organotins and the Stille Coupling

First reported in the late 1970s, the Stille reaction quickly became a powerful tool for C-C bond formation due to its remarkable tolerance for a wide array of functional groups and its insensitivity to moisture or air.[1][2] These features allowed for its use in complex natural product synthesis, where protecting groups could be minimized.[2][3][4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation with the organotin reagent, and reductive elimination to form the desired C-C bond and regenerate the catalyst.[1]

Stille_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition trans_complex R¹-Pd(II)L₂-R² pd0->trans_complex R¹-R² pd_complex R¹-Pd(II)L₂-X pd_complex->pd0 R¹-X transmetal Transmetalation trans_complex->pd_complex R²-SnR₃ reductive_elim Reductive Elimination

Figure 1: Catalytic Cycle of the Stille Reaction.
The Field-Proven Drawbacks of Organotins

Despite its synthetic utility, the Stille reaction carries baggage that is increasingly unacceptable in a modern pharmaceutical context.

  • Inherent Toxicity: Organotin compounds are notoriously toxic.[4] Specifically, trimethyltin and triethyltin compounds are potent neurotoxins, with toxicity being cumulative.[5][6][7] This poses a significant risk to researchers and requires stringent handling protocols. The infamous "Stellinon Incident" in France, where a triethyltin-containing medication led to fatalities, serves as a stark reminder of these dangers.[8]

  • Purification Nightmares: The most significant operational drawback is the difficulty in removing stoichiometric tin byproducts (e.g., R₃SnX) from the reaction mixture.[1] These byproducts often co-elute with the desired product during chromatography, making it exceedingly difficult to achieve the parts-per-million (ppm) levels of purity required for active pharmaceutical ingredients (APIs).[8] While methods like treatment with potassium fluoride (KF) or potassium carbonate on silica exist, they add steps, increase waste, and are not always completely effective.[8][9]

The Modern Alternative: Boronic Acids and the Suzuki-Miyaura Coupling

Published shortly after the Stille reaction, the Suzuki-Miyaura coupling has arguably surpassed it to become the most widely used cross-coupling reaction.[10][11] Its ascent is directly attributable to its use of organoboron reagents, which elegantly solve the primary issues associated with organotins.

The Catalytic Cycle: The Boron Advantage

The Suzuki-Miyaura cycle is similar to the Stille cycle but includes a crucial activation step. The boronic acid is activated by a base to form a more nucleophilic borate complex, which then readily undergoes transmetalation with the palladium center.[12]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition trans_complex R¹-Pd(II)L₂-R² pd0->trans_complex R¹-R² pd_complex R¹-Pd(II)L₂-X pd_complex->pd0 R¹-X transmetal Transmetalation boronic_acid R²-B(OH)₂ base_act Base (e.g., KOtBu) Activation borate [R²-B(OH)₃]⁻ trans_complex->pd_complex [R²-B(OH)₃]⁻ reductive_elim Reductive Elimination

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Focus on the Exemplar: 4-(4-(Dimethylamino)butyl)phenylboronic Acid

A compound like 4-(4-(Dimethylamino)butyl)phenylboronic acid (CAS 922501-02-8) perfectly illustrates the advantages of the Suzuki-Miyaura platform for drug discovery.[13][14] It contains a phenylboronic acid moiety for the coupling reaction and a dimethylamino butyl group—a common structural motif in pharmaceuticals that can impart aqueous solubility and act as a basic handle for salt formation or protein interaction.

The key advantages are:

  • Low Toxicity: Boronic acids are generally stable, non-toxic solids.[15] The ultimate byproduct of the reaction is boric acid, a "green" compound that is easily removed, often with a simple aqueous wash, and poses minimal environmental or health risks.[15]

  • Ease of Handling and Purification: Unlike tin byproducts, boric acid and borate salts are highly polar and typically water-soluble, making purification via standard extraction and crystallization techniques straightforward and highly effective.

  • Vast Commercial Availability: Thousands of diverse boronic acids and their esters are commercially available, allowing for rapid exploration of structure-activity relationships (SAR).[16] This vast chemical space is simply not accessible with organotin reagents.

Head-to-Head Comparison: A Data-Driven Decision Matrix

For the practicing scientist, the choice of methodology often comes down to a direct comparison of key performance indicators. While yields can be substrate-dependent for both reactions, a broader analysis reveals a clear winner for pharmaceutical applications.[17][18]

FeatureOrganotin Reagents (Stille Coupling)Boronic Acids (Suzuki-Miyaura Coupling)Advantage for Drug Development
Toxicity High (Neurotoxic, cytotoxic, environmental hazard)[4][6]Low (Generally non-toxic, "green" byproducts)[11][15]Boronic Acids
Purification Difficult; tin byproducts are often non-polar and hard to separate.[1][8]Easy; boronic acid byproducts are polar and water-soluble.Boronic Acids
Handling Requires stringent containment due to toxicity and odor.[19]Stable, crystalline solids; standard handling procedures.[15]Boronic Acids
Functional Group Tolerance Excellent; insensitive to water and protic groups.[1][2]Good to Excellent; requires a base which can be an issue for base-sensitive substrates.[10]Stille (Slight Edge)
Reagent Availability Limited commercial diversity.Vast; thousands of building blocks commercially available.[16]Boronic Acids
"Green" Chemistry Poor; toxic reagents, metal waste.Excellent; low toxicity, benign byproducts.Boronic Acids
Regulatory View Highly problematic; strict limits on residual tin in APIs.Favorable; boron is a more benign element.Boronic Acids

Validated Experimental Protocols

The following protocols are representative of standard laboratory procedures and highlight the operational differences in workup and purification.

Protocol 1: Representative Stille Cross-Coupling

This protocol is adapted from established literature procedures.[1]

Reaction: Coupling of an Aryl Halide with an Organostannane.

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and anhydrous solvent (e.g., DMF or Toluene).

  • Reagent Addition: Add the organotin reagent (e.g., Aryl-SnBu₃, 1.1 eq) via syringe.

  • Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup (Critical Step): a. Cool the reaction to room temperature. b. Dilute with an organic solvent like ethyl acetate. c. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 2 hours. This step is crucial to precipitate the tin byproducts as insoluble fluorides.[8] d. Filter the mixture through a pad of Celite®, washing with ethyl acetate. e. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution in vacuo and purify the crude material by flash column chromatography. Multiple columns may be necessary to achieve high purity.

Protocol 2: Representative Suzuki-Miyaura Coupling with a Phenylboronic Acid

This protocol is based on standard methodologies for Suzuki-Miyaura couplings.[12][20]

Reaction: Coupling of an Aryl Bromide with 4-Phenylphenylboronic Acid (as a stand-in for our title compound).

  • Vessel Preparation: To a round-bottom flask, add the aryl bromide (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a ligand like XPhos, 0.02 eq), and a base (e.g., KOt-Bu or K₂CO₃, 2.5 eq).[21]

  • Solvent Addition: Add a solvent system, often a mixture like Toluene/Water or Dioxane/Water.

  • Reaction: Heat the mixture to the required temperature (e.g., 70-90 °C) and monitor by TLC or LC-MS.

  • Workup (Simplified): a. Cool the reaction to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Wash with water and then brine to remove the base and boron byproducts. d. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution in vacuo and purify by a single flash column chromatography run. The separation is typically clean and straightforward.

Conclusion for the Drug Development Professional

The choice between Stille and Suzuki-Miyaura coupling is no longer a mere academic debate about reaction scope. For pharmaceutical development, it is a critical decision impacting safety, cost, and the viability of a drug candidate.

  • Purity & Safety: The Suzuki-Miyaura reaction's use of low-toxicity boronic acids and the ease of removing its byproducts make it inherently superior for producing high-purity APIs suitable for clinical trials and commercial manufacturing.[15][22] The risk of toxic tin contamination from a Stille coupling is a significant regulatory red flag.

  • Process Efficiency: The simplified workup and purification associated with boronic acids translate directly to lower solvent consumption, reduced manufacturing time, and less hazardous waste, aligning with the principles of green chemistry and reducing overall process costs.

  • Innovation Speed: The vast library of commercially available boronic acids, including functionalized ones like 4-(4-(Dimethylamino)butyl)phenylboronic acid , accelerates drug discovery by enabling chemists to rapidly synthesize and test a wide diversity of new chemical entities.[16][23][24]

References

  • NROChemistry. Stille Coupling. Available from: [Link]

  • Chem Help ASAP (2020). Stille cross-coupling reaction. YouTube. Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). The Stille Reaction. Organic Reactions, 1-267.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Líndal, G. S., & Johannesen, M. H. (2010). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 75(21), 7351–7359.
  • Sperlich, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17163-17171.
  • Royal Society of Chemistry. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Available from: [Link]

  • ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents. Available from: [Link]

  • Soares, M. A., et al. (2019).
  • Al-Zoubi, R. M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(4), 1033.
  • Shandong Look Chemical. An efficient method for removing organotin impurities. Available from: [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6548.
  • Reddit. How toxic organotin compounds really are? r/Chempros. Available from: [Link]

  • Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56.
  • PubMed. Toxicity and health effects of selected organotin compounds: a review. Available from: [Link]

  • Peter, G. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • Chemsell. 4-Butylphenylboronic Acid: A Key Intermediate for Pharma & Agrochemicals. Available from: [Link]

  • J&K Scientific LLC. 4-Dimethylaminophenylboronic acid. Available from: [Link]

  • PubChem. 4-(Dimethylamino)phenylboronic acid. Available from: [Link]

  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(23), 10793–10799.
  • Omoto, K., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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